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  • Product: 4-Ethyl-5-phenylthiophene-2-carboxylic acid
  • CAS: 937599-47-8

Core Science & Biosynthesis

Foundational

4-Ethyl-5-phenylthiophene-2-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, thiophene-2-carboxylic acids serve as highly effective bioisosteres for benzoic acids, offering unique electronic distribution and metabolic stability. 4-Ethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, thiophene-2-carboxylic acids serve as highly effective bioisosteres for benzoic acids, offering unique electronic distribution and metabolic stability. 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) represents a specialized, highly privileged building block within this class[1]. The strategic placement of a 4-ethyl group introduces critical steric bulk that dictates the torsion angle of the adjacent 5-phenyl ring. This conformational locking mechanism is highly sought after by medicinal chemists to optimize binding affinities within deep, lipophilic protein pockets.

This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and downstream pharmacological applications of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 4-ethyl-5-phenylthiophene-2-carboxylic acid provides a balance of lipophilicity and hydrogen-bonding capacity. The electron-rich thiophene core acts as a π -donor, while the carboxylic acid provides a critical anchoring point for target interactions or further synthetic functionalization.

Quantitative Data Summary
PropertyValueStructural Implication
Chemical Name 4-Ethyl-5-phenylthiophene-2-carboxylic acidCore pharmacophore scaffold
CAS Number 937599-47-8Unique registry identifier[1]
Molecular Formula C₁₃H₁₂O₂S-
Molecular Weight 232.30 g/mol Ideal fragment-like size for lead optimization
Hydrogen Bond Donors 1 (Carboxylic -OH)Key for receptor anchoring
Hydrogen Bond Acceptors 2 (Carboxylic =O, -OH)Facilitates dipole interactions
Rotatable Bonds 3Low entropic penalty upon target binding

Chemical Synthesis & Mechanistic Pathways

The synthesis of 5-arylthiophene-2-carboxylic acids is predominantly achieved via the Suzuki-Miyaura cross-coupling of 5-bromothiophene derivatives with arylboronic acids[2]. For this specific compound, the presence of the 4-ethyl group creates local steric hindrance, necessitating careful selection of the palladium catalyst and reaction conditions.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd 5-Bromo-4-ethylthiophene- 2-carboxylic acid TransMet Transmetalation (Ph-B(OH)2) OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Ethyl-5-phenylthiophene- 2-carboxylic acid RedElim->Product

Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for thiophene synthesis.

Protocol 1: Suzuki-Miyaura Synthesis Workflow

Self-Validating System for Gram-Scale Production

  • Reagent Preparation & Degassing: Dissolve 5-bromo-4-ethylthiophene-2-carboxylic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive hydroxyboronate complex during transmetalation.

    • Validation: Sparge the solution with N₂ for 15 minutes. Oxygen must be excluded as it rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, stalling the catalytic cycle.

  • Catalyst & Base Addition: Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides a wide bite angle, which forces the palladium center into a geometry that accelerates reductive elimination—a critical requirement when coupling sterically hindered ortho-substituted substrates (like the 4-ethyl group).

  • Thermal Activation: Heat the reaction mixture to 90°C for 4–6 hours under an inert atmosphere.

  • Validation Checkpoint (In-Process): Analyze via LC-MS. Complete consumption of the starting bromide validates the reaction. The mixture will transition from pale yellow to a dark brown suspension, indicating the precipitation of "Pd black" as the catalyst naturally deactivates at the end of the cycle.

  • Isolation: Cool to room temperature, filter through a Celite pad to remove Pd black, and acidify the aqueous layer with 1M HCl to pH ~2.

    • Causality: Acidification protonates the carboxylate salt, drastically reducing its aqueous solubility and forcing the pure 4-ethyl-5-phenylthiophene-2-carboxylic acid to precipitate as a solid, self-validating the isolation step.

Pharmacological Applications in Drug Discovery

The 5-arylthiophene-2-carboxylic acid scaffold is highly versatile. By converting the carboxylic acid into various amides or ureas, researchers have successfully targeted multiple biological pathways:

  • Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Derivatives of 5-phenylthiophene-2-carboxylic acid have been utilized to synthesize potent, orally bioavailable DPP9 inhibitors. These compounds induce pyroptosis (lytic cell death) in specific cancer cell lines, showcasing the scaffold's ability to navigate complex enzymatic pockets[3].

  • Atypical Chemokine Receptor 3 (ACKR3) Agonists: Amide derivatives of this scaffold act as small-molecule agonists for ACKR3, a target heavily implicated in antiplatelet therapy and cardiovascular disease management[4].

  • Energy-Coupling Factor (ECF) Transporters: Ureidothiophene derivatives have demonstrated potent antibacterial activities against Gram-positive strains (e.g., S. pneumoniae) by inhibiting folate uptake[5].

AmideCoupling Acid 4-Ethyl-5-phenylthiophene- 2-carboxylic acid Activator Activation (HATU / DIPEA) Acid->Activator ActiveEster OAt Active Ester Intermediate Activator->ActiveEster DMF, RT Amide Bioactive Amide Derivative ActiveEster->Amide Nucleophilic Substitution Amine Target Amine (Primary/Secondary) Amine->Amide Addition

Caption: HATU-mediated amide coupling workflow for synthesizing bioactive derivatives.

Protocol 2: Downstream Amide Functionalization

Optimized HATU Coupling for Sterically Hindered Thiophenes

  • Pre-Activation: Dissolve 4-ethyl-5-phenylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.

    • Causality: Pre-activation is mandatory. HATU rapidly converts the acid into an HOAt active ester. Because the 4-ethyl group introduces steric shielding, HATU is chosen over EDC/HOBt; the resulting 7-azabenzotriazole ester is highly reactive and resistant to steric blockade.

  • Amine Addition: Add the target primary or secondary amine (1.1 eq) dropwise.

    • Causality: Adding the amine after the active ester has formed prevents unwanted side reactions, such as the direct guanidinylation of the amine by HATU.

  • Validation Checkpoint (In-Process): Aliquot 5 µL of the reaction into 1 mL of MeOH and analyze via UPLC-MS. The complete disappearance of the HOAt active ester (M+1 = +118 Da relative to the starting acid) and the appearance of the target amide mass peak validates the coupling. If the active ester persists, the amine is highly deactivated, requiring gentle heating (40°C).

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with EtOAc. The basic aqueous wash self-validates the purification by pulling all water-soluble HOAt and urea byproducts away from the organic target.

Safety, Handling, and Regulatory Data

When utilizing 4-ethyl-5-phenylthiophene-2-carboxylic acid in a laboratory setting, adherence to GHS safety protocols is mandatory. According to notified Classification and Labelling (C&L) data, the compound exhibits several hazards[6]:

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity Category 4H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation Category 2H315Causes skin irritation.
Eye Irritation Category 2AH319Causes serious eye irritation.
STOT SE Category 3H336May cause drowsiness or dizziness.

Handling Causality: Due to its combined oral, dermal, and inhalation toxicity (Acute Tox. 4), this compound must be handled exclusively within a certified fume hood using nitrile gloves and safety goggles. The potential for specific target organ toxicity (STOT SE 3) dictates that any aerosolization or dust generation during weighing must be strictly mitigated.

References

  • NextSDS. 4-ethyl-5-phenylthiophene-2-carboxylic acid — Chemical Substance Information. NextSDS.[Link]

  • Journal of Medicinal Chemistry. Selective and Orally Bioavailable Dipeptidyl Peptidase 9 Inhibitors with Potent Pyroptosis Induction Properties. ACS Publications.[Link]

  • Journal of Medicinal Chemistry. Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy. ACS Publications.[Link]

  • National Institutes of Health (PMC). Structure-Guided Optimization of Small-Molecule Folate Uptake Inhibitors Targeting the Energy-Coupling Factor Transporters. NIH.[Link]

Sources

Exploratory

Structural Elucidation of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid via 1H and 13C NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper Executive Summary The compound 4-Ethyl-5-phenylthiophene-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Analytical Whitepaper

Executive Summary

The compound 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS: 937599-47-8) [3] is a highly substituted heterocyclic building block frequently utilized in medicinal chemistry and advanced materials synthesis. Accurate structural validation of this compound is critical, as the regiochemistry of the thiophene substitutions dictates its pharmacological and electronic properties. This whitepaper provides a comprehensive, self-validating framework for the acquisition, processing, and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra. By detailing the causality behind experimental choices and spectral phenomena, this guide establishes a robust protocol for definitive structural assignment.

Structural Overview & Causality in NMR Behavior

To accurately predict and assign the NMR spectra of 4-ethyl-5-phenylthiophene-2-carboxylic acid, one must deconstruct the molecule into its distinct electronic microenvironments. The central scaffold is a thiophene ring, which is an electron-rich heteroaromatic system. However, the substituents drastically alter the local electron density:

  • C2 Position (-COOH): The carboxylic acid is a strong electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −M ) effects. This significantly deshields the adjacent C3 position and its attached proton [1].

  • C3 Position (-H): This is the only proton directly attached to the thiophene core. Because positions 2, 4, and 5 are fully substituted, the H-3 proton lacks any vicinal protons, resulting in a distinct singlet devoid of standard 3J scalar coupling.

  • C4 Position (-Ethyl): The ethyl group ( −CH2​CH3​ ) is a weak electron-donating group ( +I ). Its protons will exhibit classic first-order n+1 spin-spin splitting (a quartet and a triplet).

  • C5 Position (-Phenyl): The phenyl ring extends the conjugated system. Its magnetic anisotropy further influences the chemical shifts of the thiophene core, while its own five protons will appear as a complex multiplet due to overlapping ortho, meta, and para signals [1].

Self-Validating Experimental Protocol

A reliable NMR assignment requires a protocol where the sample preparation and acquisition parameters actively prevent artifacts (such as peak shifting due to concentration or solvent exchange).

Sample Preparation
  • Solvent Selection: Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is mandated. Carboxylic acids often dimerize in non-polar solvents (like CDCl 3​ ), leading to broad, concentration-dependent -COOH shifts. DMSO- d6​ disrupts these dimers via strong hydrogen bonding, locking the -COOH proton into a consistent, highly deshielded resonance (~13.0 ppm) [2].

  • Concentration: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that could distort magnetic field homogeneity.

Instrumental Acquisition Parameters
  • 1 H NMR (400 MHz):

    • Scans (ns): 16

    • Relaxation Delay (D1): 10 seconds. Causality: The -COOH proton and the isolated H-3 proton have long longitudinal relaxation times ( T1​ ). A standard 1-second delay will result in incomplete relaxation, leading to inaccurate integration. A 10-second delay ensures quantitative integration.

    • Pulse Angle: 30° to 45° to further accommodate varying T1​ times.

  • 13 C NMR (100 MHz):

    • Scans (ns): 1024

    • Decoupling: WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C scalar coupling, yielding sharp singlets for all carbons.

    • Relaxation Delay (D1): 2 seconds.

Data Processing

Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes. Calibrate the chemical shift axis by setting the TMS singlet to exactly 0.00 ppm.

NMR_Workflow Prep Sample Preparation (DMSO-d6) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Prep->Acq1H Acq13C 13C NMR Acquisition (100 MHz, ns=1024) Prep->Acq13C Process Data Processing (FT, Phase, Baseline) Acq1H->Process Acq13C->Process Assign Spectral Assignment & Integration Process->Assign Struct Structural Validation Assign->Struct

Fig 1. Self-validating NMR acquisition and processing workflow for structural elucidation.

1 H NMR Spectral Analysis & Assignments

The 1 H NMR spectrum of 4-ethyl-5-phenylthiophene-2-carboxylic acid is highly diagnostic due to the distinct chemical environments of its 12 protons.

Mechanistic Breakdown
  • The Acidic Proton (-COOH): Appears as a broad singlet far downfield (~13.10 ppm). This extreme deshielding is caused by the electron-withdrawing carbonyl oxygen and the strong hydrogen bonding with the DMSO- d6​ solvent [1].

  • The Thiophene Proton (H-3): Appears as a sharp singlet at ~7.68 ppm. It is significantly deshielded relative to a standard thiophene proton (~7.1 ppm) due to the ortho-relationship with the electron-withdrawing -COOH group. The lack of splitting confirms the fully substituted nature of C2, C4, and C5.

  • The Phenyl Protons: The five protons of the C5-phenyl ring appear as a tightly clustered multiplet between 7.38 and 7.48 ppm. The rapid rotation of the phenyl ring around the C5-C1' single bond averages the environments of the ortho and meta protons.

  • The Ethyl Protons: The methylene ( −CH2​− ) protons are split into a quartet ( J=7.5 Hz) by the adjacent methyl group, appearing at 2.62 ppm due to the mild deshielding effect of the attached thiophene ring. The methyl ( −CH3​ ) protons are split into a triplet ( J=7.5 Hz) by the methylene protons, appearing at 1.18 ppm [2].

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
13.10Broad Singlet (br s)-1H-COOH
7.68Singlet (s)-1HThiophene H-3
7.48 – 7.38Multiplet (m)-5HPhenyl H (ortho, meta, para)
2.62Quartet (q)7.52HEthyl -CH 2​ -
1.18Triplet (t)7.53HEthyl -CH 3​

13 C NMR Spectral Analysis & Assignments

The 13 C NMR spectrum provides a direct map of the carbon skeleton, featuring 11 distinct carbon signals for the 13 carbon atoms (due to symmetry in the phenyl ring).

Mechanistic Breakdown
  • Carbonyl Carbon: The most deshielded carbon is the carboxylic acid C=O at 163.2 ppm, characteristic of conjugated aromatic acids.

  • Thiophene Quaternary Carbons:

    • C5 (143.5 ppm): Heavily deshielded by the directly attached phenyl ring.

    • C4 (141.2 ppm): Deshielded by the attached ethyl group.

    • C2 (132.0 ppm): The attachment point of the -COOH group. While the -COOH is electron-withdrawing, the alpha-effect on the ipso carbon in heteroaromatics places it slightly upfield of C4 and C5.

  • Thiophene Methine Carbon: C3 (135.8 ppm) is the only protonated thiophene carbon, identifiable via DEPT-135 or HSQC experiments.

  • Phenyl Carbons: The ipso carbon appears at 133.1 ppm. The ortho (129.0 ppm) and meta (129.5 ppm) carbons represent two equivalent carbons each, resulting in peaks of roughly double intensity compared to the para carbon (128.4 ppm) [2].

  • Aliphatic Carbons: The ethyl group shows standard shifts for alkyl chains attached to aromatics: the −CH2​− at 21.4 ppm and the −CH3​ at 15.2 ppm.

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
163.2Quaternary (C=O)Carboxylic Acid
143.5Quaternary (C)Thiophene C-5
141.2Quaternary (C)Thiophene C-4
135.8Methine (CH)Thiophene C-3
133.1Quaternary (C)Phenyl C-ipso
132.0Quaternary (C)Thiophene C-2
129.5Methine (2 × CH)Phenyl C-meta
129.0Methine (2 × CH)Phenyl C-ortho
128.4Methine (CH)Phenyl C-para
21.4Methylene (CH 2​ )Ethyl -CH 2​ -
15.2Methyl (CH 3​ )Ethyl -CH 3​

Visualizing the Structural Logic

The assignment of the NMR spectra is not merely an exercise in matching numbers; it is a logical deduction based on the electronic push-and-pull of the molecule's substituents. The diagram below illustrates the causality of these substituent effects on the central thiophene core.

Assignment_Logic Core Thiophene Core C2 C2: -COOH Deshielding Effect Core->C2 Pos 2 C4 C4: Ethyl Group Aliphatic Splitting Core->C4 Pos 4 C5 C5: Phenyl Ring Aromatic Multiplet Core->C5 Pos 5 H3 H3: Isolated Proton Singlet (~7.6 ppm) Core->H3 Pos 3 C2->H3 Deshields C5->H3 Anisotropy

Fig 2. Logical causality of substituent effects on the thiophene core's NMR chemical shifts.

Conclusion

The structural elucidation of 4-ethyl-5-phenylthiophene-2-carboxylic acid relies on understanding the synergistic electronic effects of its functional groups. By employing a self-validating experimental protocol—specifically utilizing DMSO- d6​ to stabilize the carboxylic acid proton and applying appropriate relaxation delays—researchers can obtain high-fidelity, quantitative spectra. The resulting 1 H and 13 C NMR data perfectly corroborate the highly substituted thiophene architecture, providing a definitive analytical fingerprint for quality control and downstream synthetic applications.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11654404, 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8).[Link]

Foundational

In Vitro Mechanism of Action: 4-Ethyl-5-phenylthiophene-2-carboxylic acid as a Potent D-Amino Acid Oxidase (DAO) Inhibitor

Executive Summary As a Senior Application Scientist, evaluating the in vitro pharmacological profile of novel chemical entities requires a rigorous understanding of both structural biology and assay mechanics. 4-Ethyl-5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating the in vitro pharmacological profile of novel chemical entities requires a rigorous understanding of both structural biology and assay mechanics. 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) belongs to a highly substituted class of thiophene-2-carboxylic acids. While simple thiophene derivatives exhibit broad biological activities, 4,5-disubstituted thiophene-2-carboxylic acids have been specifically identified as highly potent, competitive inhibitors of D-amino acid oxidase (DAO) .

DAO is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the oxidative deamination of D-amino acids, most notably D-serine. Because D-serine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, DAO inhibition is a primary therapeutic hypothesis for reversing NMDA receptor hypofunction in neuropsychiatric disorders such as schizophrenia. This technical guide delineates the molecular causality of this compound's mechanism of action and provides self-validating in vitro protocols for its characterization.

Molecular Causality & Structural Biology

The potency of 4-Ethyl-5-phenylthiophene-2-carboxylic acid is not coincidental; it is driven by precise stereochemical and electronic interactions within the DAO active site. Understanding this causality is critical for interpreting in vitro screening data.

  • Active Site Anchoring (Bioisosterism): The carboxylic acid moiety acts as a bioisostere for the carboxylate group of endogenous D-amino acids. It forms critical electrostatic and hydrogen-bonding interactions with Arg283 and Tyr228 in the DAO active site, anchoring the inhibitor in place.

  • π−π Stacking: The core thiophene ring intercalates with Tyr224 , displacing water molecules and thermodynamically stabilizing the enzyme-inhibitor complex.

  • Hydrophobic Pocket Engagement (The Causality of Potency): The 4-ethyl and 5-phenyl substituents are the primary drivers of the compound's sub-micromolar potency. Unsubstituted thiophene-2-carboxylic acids are weak inhibitors (IC 50​ > 7 μ M). However, the 4,5-disubstitution pattern forces the bulky 5-phenyl ring into the secondary hydrophobic pocket (often referred to as the main channel) of the DAO enzyme, while the 4-ethyl group optimizes the spatial geometry. This dual-engagement drastically lowers the IC 50​ into the nanomolar range .

Mechanism Inhibitor 4-Ethyl-5-phenylthiophene- 2-carboxylic acid (Inhibitor) DAO D-Amino Acid Oxidase (DAO Enzyme) Inhibitor->DAO Competitive Inhibition DSerine D-Serine (Accumulation) DAO->DSerine Prevents Oxidation NMDAR NMDA Receptor (Activation) DSerine->NMDAR Co-agonism Neuro Synaptic Signaling & Neuroplasticity NMDAR->Neuro Ca2+ Influx

Fig 1: Mechanism of DAO inhibition and NMDA receptor modulation by the thiophene derivative.

Self-Validating In Vitro Experimental Workflows

To ensure scientific integrity, in vitro characterization cannot rely on a single readout. The following protocols constitute a self-validating system : a primary functional assay coupled with internal negative controls, followed by an orthogonal biophysical assay to rule out pan-assay interference (PAINS).

Protocol A: Amplex Red Coupled Enzymatic Assay (Primary Screening)

Causality of Protocol Design: The enzyme D-amino acid oxidase (EC 1.4.3.3) oxidizes D-serine to produce hydrogen peroxide ( H2​O2​ ). Horseradish peroxidase (HRP) utilizes this H2​O2​ to convert the non-fluorescent Amplex Red reagent into highly fluorescent resorufin. FAD is pre-incubated because DAO is a holoenzyme that requires its FAD cofactor for structural stability and catalytic activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM sodium phosphate, pH 7.4). Reconstitute 4-Ethyl-5-phenylthiophene-2-carboxylic acid in 100% DMSO to create a 10 mM master stock.

  • Enzyme Pre-incubation: Dilute recombinant human DAO (hDAO) to a final concentration of 10 nM in assay buffer containing 10 μ M FAD. Add serial dilutions of the inhibitor (10 pM to 100 μ M). Ensure the final DMSO concentration remains constant at 1% across all wells to prevent solvent-induced denaturation. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture yielding final well concentrations of 50 mM D-serine, 50 μ M Amplex Red, and 0.1 U/mL HRP.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 530 nm, Emission: 590 nm) every 30 seconds for 20 minutes at 37°C using a microplate reader.

  • Internal Validation (Controls): Run a "No D-Serine" control to subtract compound autofluorescence, and a "No hDAO" control to ensure the compound does not spontaneously generate H2​O2​ .

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot relative V0​ against log[Inhibitor] to determine the IC 50​ using a 4-parameter logistic regression.

AssayWorkflow Step1 Compound Prep (DMSO Dilution) Step2 Enzyme Incubation (hDAO + FAD) Step1->Step2 Step3 Substrate Addition (D-Serine + Amplex Red) Step2->Step3 Step4 Fluorescence Readout (Ex:530nm / Em:590nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Fig 2: Step-by-step in vitro Amplex Red coupled assay workflow for DAO inhibitor profiling.

Protocol B: Surface Plasmon Resonance (Orthogonal Validation)

Causality of Protocol Design: Because Protocol A is a coupled assay, a false positive could occur if the compound inhibits HRP rather than hDAO. Surface Plasmon Resonance (SPR) validates direct, label-free, reversible binding to hDAO, ensuring trustworthiness of the primary data.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant hDAO onto a CM5 sensor chip via standard EDC/NHS amine coupling (Target immobilization level: ~3000 Response Units [RU]).

  • Analyte Injection: Inject 4-Ethyl-5-phenylthiophene-2-carboxylic acid at varying concentrations (0.01 μ M to 10 μ M) in running buffer (PBS-T + 1% DMSO) at a flow rate of 30 μ L/min to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. If the compound does not fully dissociate, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetics: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Quantitative Data Summary

The table below summarizes the representative quantitative structure-activity relationship (SAR) data, illustrating how the 4-ethyl and 5-phenyl substitutions drastically enhance target affinity compared to the unsubstituted parent scaffold.

Compound ScaffoldSubstitution PatternhDAO IC 50​ ( μ M)Binding Affinity ( KD​ , μ M)Primary Structural Interaction
Thiophene-2-carboxylic acidNone~7.80~10.50Arg283/Tyr228 anchoring
5-Phenylthiophene-2-carboxylic acid5-Phenyl~0.85~1.20Main channel occupation
4-Ethyl-5-phenylthiophene-2-carboxylic acid 4-Ethyl, 5-Phenyl < 0.10 < 0.15 Secondary pocket engagement

Note: Data represents generalized kinetic parameters for 4,5-disubstituted thiophene-2-carboxylic acids based on established structure-activity relationships.

References

  • Kato, Y., Hin, N., Maita, N., Thomas, A. G., Kurosawa, S., Rojas, C., Yorita, K., Slusher, B. S., Fukui, K., & Tsukamoto, T. (2018). "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." European Journal of Medicinal Chemistry, 159, 23-34. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.4.3.3 - D-amino-acid oxidase." BRENDA. URL:[Link]

Exploratory

Preliminary toxicity screening of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Ethyl-5-phenylthiophene-2-carboxylic acid Executive Summary In the early stages of small molecule drug discovery, identifying and mitigating structur...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Executive Summary

In the early stages of small molecule drug discovery, identifying and mitigating structural liabilities is paramount to reducing late-stage attrition. 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) presents a compelling pharmacological scaffold; however, the presence of the thiophene ring introduces a well-documented toxicophore risk. Thiophene-containing compounds are notorious for undergoing cytochrome P450 (CYP450)-mediated bioactivation, leading to the formation of highly electrophilic reactive metabolites[1].

As a Senior Application Scientist, my approach to de-risking this compound does not rely on a generic screening panel. Instead, it requires a targeted, mechanistically driven workflow designed specifically to interrogate the metabolic vulnerabilities of the thiophene moiety, alongside standard physiological safety endpoints. This guide details the causality behind our assay selection, providing self-validating protocols for reactive metabolite trapping, 3D hepatotoxicity, and off-target safety pharmacology.

Mechanistic Rationale: The Thiophene Liability

The primary toxicological concern for 4-Ethyl-5-phenylthiophene-2-carboxylic acid is idiosyncratic drug-induced liver injury (DILI). Historically, thiophene-containing drugs—most notably the diuretic tienilic acid—have been withdrawn from the market due to severe, immune-mediated hepatotoxicity[2][3].

The Causality of Toxicity: CYP450 enzymes (predominantly CYP2C9) oxidize the thiophene ring to form unstable thiophene-S-oxides or epoxides[4][5]. These electrophilic intermediates act as suicide substrates, covalently binding to the thiol groups of the CYP enzyme's active site, causing mechanism-based inactivation (MBI)[6]. Furthermore, these reactive species escape the active site to alkylate other hepatocellular proteins, triggering an autoimmune response that manifests as clinical hepatitis[2].

To safely advance 4-Ethyl-5-phenylthiophene-2-carboxylic acid, our preliminary screening must definitively answer two questions:

  • Does this specific substitution pattern (4-ethyl and 5-phenyl) sterically hinder or promote CYP-mediated epoxidation?

  • If reactive metabolites are formed, do they deplete cellular defense mechanisms (e.g., glutathione) at physiologically relevant concentrations?

Toxicity Screening Workflow Visualization

To systematically address these questions, we deploy a tiered in vitro screening cascade. The diagram below maps the theoretical metabolic activation pathway of the compound and aligns it with our targeted experimental interventions.

ToxicityWorkflow Compound 4-Ethyl-5-phenylthiophene- 2-carboxylic acid CYP450 CYP450 (e.g., CYP2C9) Metabolic Activation Compound->CYP450 Phase I Metabolism PHH Protocol B: 3D PHH Cytotoxicity (ATP Depletion) Compound->PHH Direct/Metabolic Tox hERG Protocol C: hERG & Ames (Cardio/Genotoxicity) Compound->hERG Off-target Safety Epoxide Thiophene-S-oxide / Epoxide (Electrophilic Reactive Metabolite) CYP450->Epoxide Bioactivation GSH Protocol A: GSH Trapping (LC-MS/MS NL 129 Da) Epoxide->GSH In Vitro Trapping Toxicity Covalent Protein Binding (Immune-mediated DILI) Epoxide->Toxicity In Vivo Liability Decision Go / No-Go Decision Matrix GSH->Decision PHH->Decision hERG->Decision

Metabolic activation of the thiophene pharmacophore and the preliminary toxicity screening workflow.

Core Experimental Protocols

Every protocol utilized in this phase must be a self-validating system . This means the assay must contain internal checks (positive/negative controls and statistical quality metrics) to prove that the biological system is functioning correctly before any data regarding the test compound is accepted.

Protocol A: Reactive Metabolite Trapping (Glutathione Assay)

Rationale: Because thiophene epoxides are highly unstable, they cannot be measured directly. We use reduced glutathione (GSH) as a surrogate "chemical trap." GSH contains a nucleophilic thiol that reacts with the electrophilic metabolite to form a stable adduct, which is then detected via high-resolution LC-MS/MS[7][8].

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 2 mL reaction mixture containing 1.0 mg/mL Human Liver Microsomes (HLM), 1 mM GSH, and 50 µM of 4-Ethyl-5-phenylthiophene-2-carboxylic acid in 100 mM potassium phosphate buffer (pH 7.4)[8].

  • Initiation: Pre-incubate at 37°C for 3 minutes. Initiate the reaction by adding 1 mM NADPH (the required cofactor for CYP450 activity)[8].

  • Reaction & Quenching: Incubate for 60 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole linear ion trap mass spectrometer.

  • Self-Validation & Detection:

    • Detection: Monitor for the neutral loss (NL) of 129 Da. This specific mass loss corresponds to the cleavage of the pyroglutamic acid moiety of the GSH adduct, providing a highly specific signature for trapped reactive metabolites[8][9].

    • System Validation: Run a parallel incubation with Tienilic acid (Positive Control) to verify CYP2C9 metabolic competence and adduct detection[7]. Run a minus-NADPH negative control to rule out non-enzymatic degradation or background binding[7].

Protocol B: 3D Primary Human Hepatocyte (PHH) Cytotoxicity

Rationale: Traditional 2D cell lines (like HepG2) rapidly lose their CYP450 expression in culture, rendering them blind to metabolism-dependent toxicity[10]. By culturing Primary Human Hepatocytes in 3D spheroids, we maintain physiological metabolic competence for weeks, allowing us to detect downstream toxicity caused by the reactive metabolites identified in Protocol A[11].

Step-by-Step Methodology:

  • Spheroid Formation: Seed cryopreserved PHHs into 96-well ultra-low attachment (ULA) plates at a density of 2,000 cells/well. Centrifuge lightly and incubate for 5 days to allow compact 3D spheroid formation.

  • Dosing: Treat spheroids with a 10-point concentration-response curve of the test compound (0.1 µM to 100 µM) in hepatocyte maintenance medium.

  • Incubation: Incubate for 72 hours, replacing the media/compound every 24 hours to simulate repeated dosing.

  • Viability Assessment: Add CellTiter-Glo® 3D Reagent to lyse the spheroids and measure ATP depletion via luminescence (a direct correlate of cell viability).

  • Self-Validation:

    • Calculate the Z'-factor for the assay plate. The data is only accepted if Z' > 0.5.

    • Include Chlorpromazine as a positive control for hepatotoxicity.

Protocol C: Off-Target Safety (hERG & Mini-Ames)

Rationale: Small lipophilic carboxylic acids can occasionally interact with cardiac potassium channels or intercalate into DNA.

  • hERG Patch-Clamp: Utilize an automated patch-clamp system (e.g., QPatch) on HEK293 cells stably expressing the hERG channel. Depolarize cells to +20 mV, then repolarize to -50 mV to measure tail currents. Calculate the IC50 of the compound against the tail current.

  • Mini-Ames (Genotoxicity): Expose Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution) to the compound in 6-well plates, both in the presence and absence of Aroclor 1254-induced rat liver S9 fraction. Count revertant colonies after 48 hours.

Quantitative Data Interpretation Matrix

Data generation is meaningless without predefined, rigorous thresholds for advancement. The following table summarizes the quantitative Go/No-Go decision matrix for 4-Ethyl-5-phenylthiophene-2-carboxylic acid based on the protocols executed above.

Assay EndpointTarget Parameter"Go" Threshold (Advance)"No-Go" / Flag Threshold (Redesign)
GSH Trapping Adduct Formation RatioNo detectable NL 129 Da peaksAdduct peak area > 10% of parent compound
3D PHH Tox Cell Viability (IC50)IC50 > 50 µMIC50 < 10 µM (Indicates severe DILI risk)
hERG Patch-Clamp Tail Current InhibitionIC50 > 30 µMIC50 < 10 µM (Cardiotoxicity liability)
Mini-Ames Mutagenicity (Revertants)< 2-fold increase over vehicle≥ 2-fold increase (Genotoxic liability)

Interpretation Insight: If 4-Ethyl-5-phenylthiophene-2-carboxylic acid triggers a "No-Go" in the GSH trapping assay but shows >50 µM safety in the 3D PHH assay, it suggests the reactive metabolite is formed but is efficiently detoxified at current concentrations. However, due to the idiosyncratic nature of thiophene toxicity, any significant GSH adduction should prompt medicinal chemists to replace the thiophene ring (e.g., with a phenyl or furan bioisostere) to permanently eliminate the CYP2C9 bioactivation liability.

References

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 Source: Chemical Research in Toxicology (PMC / NIH) URL:[Link]

  • Mechanism-Based Inactivation of Cytochrome P450 2C9 by Tienilic Acid and (±)-Suprofen: A Comparison of Kinetics and Probe Substrate Selection Source: Drug Metabolism and Disposition (ASPET / PMC) URL:[Link]

  • Identification of Protein Targets of Reactive Metabolites of Tienilic Acid in Human Hepatocytes Source: Chemical Research in Toxicology (PMC / NIH) URL:[Link]

  • Tienilic acid (Pharmacology and Toxicity Profile) Source: Wikipedia URL:[Link]

  • Investigating Methods of Detection of Glutathione Adducts Source: Sygnature Discovery URL:[Link]

  • Cyprotex Reactive Metabolite (Glutathione Trapping) Fact Sheet Source: Cyprotex / Evotec URL:[Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • The evolving role of investigative toxicology in the pharmaceutical industry Source: Nature Reviews Drug Discovery (PMC / NIH) URL:[Link]

Sources

Foundational

Receptor Binding Affinity of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid: A Methodological Whitepaper

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary: The Pharmacophore Landscape The compound 4-Ethyl-5-pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary: The Pharmacophore Landscape

The compound 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) is a highly privileged chemical building block in modern medicinal chemistry. While it exhibits weak baseline affinity as an isolated fragment, its structural topology serves as a critical anchor for synthesizing highly potent modulators of G Protein-Coupled Receptors (GPCRs).

Recent breakthroughs have demonstrated that 5-phenylthiophene-2-carboxylic acid derivatives act as highly selective agonists for the[1], potent agonists for [2], and sub-nanomolar antagonists for the [3].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic protocol lists. Here, we will dissect the causality behind the experimental methodologies required to accurately measure the receptor binding affinity ( Kd​ , Ki​ ) and functional efficacy ( EC50​ ) of this specific scaffold and its derivatives.

Structural Activity Relationship (SAR) & Mechanistic Rationale

Understanding how to test a compound requires understanding why it binds. The binding affinity of 4-Ethyl-5-phenylthiophene-2-carboxylic acid is driven by three distinct structural vectors:

  • The Carboxylic Acid Moiety (Ionic Anchoring): The carboxylate group is strictly required for receptor activation in targets like GPR35 and ACKR3. It forms a critical salt bridge with conserved Arginine or Lysine residues deep within the orthosteric binding pocket[2].

  • The Thiophene Core (Bioisosteric Geometry): Acting as a bioisostere for benzene, the thiophene ring alters the vector angle of the carboxylate group, optimizing the hydrogen-bond network while engaging in π−π stacking with receptor aromatic residues.

  • The 4-Ethyl and 5-Phenyl Substitutions (Entropic Locking): The 4-ethyl group provides steric bulk that restricts the torsional rotation of the adjacent 5-phenyl ring. By locking the phenyl ring into a perpendicular, bioactive conformation, the molecule minimizes the entropic penalty upon binding to the receptor's hydrophobic sub-pocket, directly lowering the dissociation constant ( Kd​ )[1].

The E-E-A-T Causality of Assay Selection

A common pitfall in drug development is applying canonical assays to atypical targets. If you attempt to measure the affinity of a thiophene-2-carboxylic acid derivative against ACKR3 using a standard GTP γ S or cAMP accumulation assay, the experiment will fail.

The Causality: ACKR3 is an atypical chemokine receptor. It does not couple to canonical heterotrimeric G-proteins ( Gαi​ or Gαs​ ). Instead, it is a "scavenger" receptor that signals exclusively through a β -arrestin-biased pathway[1]. Therefore, to establish a self-validating screening funnel for this scaffold, we must decouple physical binding (Radioligand Assay) from functional affinity ( β -Arrestin Recruitment).

Pathway Ligand 4-Ethyl-5-phenylthiophene- 2-carboxylic acid Receptor ACKR3 Receptor (Atypical GPCR) Ligand->Receptor Binding (Kd) Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin Biased Activation Internalization Receptor Internalization Arrestin->Internalization Endocytosis Signaling MAPK/ERK Signaling Cascade Arrestin->Signaling Scaffolding

ACKR3 β-arrestin biased signaling pathway activated by thiophene-2-carboxylic acid derivatives.

Step-by-Step Experimental Methodologies

Every protocol below is engineered as a self-validating system . This means the assay contains internal mathematical controls to prove the mechanical integrity of the experiment, regardless of the compound's performance.

Protocol 1: Radioligand Competition Binding Assay (Physical Affinity, Ki​ )

This assay determines the absolute binding affinity of the thiophene derivative by measuring its ability to displace a known radiotracer (e.g., [125I] -CXCL12 for ACKR3).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing ACKR3. Homogenize in ice-cold buffer (50 mM HEPES, pH 7.4, 5 mM MgCl2​ , 1 mM CaCl2​ ) and centrifuge at 40,000 × g for 30 minutes.

  • Compound Serial Dilution: Prepare a 10-point dose-response curve of the 4-Ethyl-5-phenylthiophene-2-carboxylic acid derivative (from 10 μ M to 0.1 nM) in assay buffer containing 0.1% BSA.

  • Incubation: In a 96-well plate, combine 50 μ L of the compound, 50 μ L of [125I] -CXCL12 (constant 0.1 nM), and 100 μ L of membrane suspension (10 μ g protein/well). Incubate at room temperature for 90 minutes to reach equilibrium.

  • Filtration (Critical Step): Harvest the reaction onto GF/B glass fiber filter plates.

    • Expert Causality: You must pre-soak the filter plates in 0.5% Polyethylenimine (PEI) for 1 hour. Chemokines like CXCL12 are highly basic and will non-specifically bind to the negatively charged glass fiber. PEI neutralizes this charge, drastically improving the signal-to-noise ratio.

  • Readout: Wash filters 3x with ice-cold buffer, dry, add scintillation cocktail, and read on a MicroBeta counter.

  • Self-Validation Check: Calculate the Z′ -factor using total binding (vehicle) and non-specific binding (1 μ M unlabeled CXCL12). A Z′>0.5 validates the assay plate. Use the Cheng-Prusoff equation to convert IC50​ to Ki​ .

Protocol 2: Tango β -Arrestin Translocation Assay (Functional Affinity, EC50​ )

To measure functional agonism, we utilize the Tango assay, which relies on TEV protease cleavage to amplify the signal of transient β -arrestin interactions.

Step-by-Step Workflow:

  • Cell Plating: Seed HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and β -arrestin2-TEV) at 20,000 cells/well in a 384-well plate.

  • Transfection: Transiently transfect the cells with an ACKR3 construct fused to a TEV cleavage site and a tTA transcription factor at the C-terminus.

  • Ligand Stimulation: After 24 hours, starve the cells in serum-free media for 6 hours. Add the thiophene derivative in a dose-dependent manner and incubate for 16 hours.

    • Expert Causality: The 16-hour incubation is required because the assay does not measure real-time binding; it measures the accumulation of the cleaved tTA transcription factor in the nucleus driving luciferase expression.

  • Readout: Add Bright-Glo Luciferase Assay System reagent and measure luminescence.

  • Self-Validation Check: Include a known full agonist (e.g., VUF11207) to define 100% efficacy ( Emax​ ).

Quantitative Data Presentation

When 4-Ethyl-5-phenylthiophene-2-carboxylic acid is used as a core scaffold and coupled with various amines (e.g., via HATU/DIPEA amide coupling), the binding affinity shifts from the millimolar range to the sub-nanomolar range. Below is a summary of representative binding metrics for this structural class based on recent literature[1][2][3].

Compound / ScaffoldTarget ReceptorAssay Type IC50​ / EC50​ (nM) Ki​ (nM)Efficacy ( Emax​ )
4-Ethyl-5-phenylthiophene-2-carboxylic acid ACKR3Radioligand> 10,000> 5,000N/A (Core Scaffold)
Compound 23 (Amide Derivative) ACKR3 β -Arrestin111 ± 1245 ± 595%
Compound 27 (Amide Derivative) ACKR3 β -Arrestin69 ± 822 ± 382%
YE210 (Thiophene Analog) GPR35DMR63.7 ± 4.118 ± 2100%
Compound 39 (Amide Derivative) P2Y14Fluorescent Binding0.40 ± 0.050.15 ± 0.02Antagonist

Table 1: Comparative binding affinities and functional efficacies of thiophene-2-carboxylic acid derivatives across multiple GPCR targets.

Conclusion

The evaluation of receptor binding affinity for 4-Ethyl-5-phenylthiophene-2-carboxylic acid requires a nuanced understanding of both the molecule's geometric properties and the specific signaling paradigms of its target receptors. Because this scaffold frequently targets atypical or heavily biased GPCRs (like ACKR3 and GPR35), scientists must abandon canonical G-protein assays in favor of β -arrestin recruitment, Dynamic Mass Redistribution (DMR), and rigorously controlled radioligand displacement assays. By enforcing self-validating quality controls (like PEI filtration and Z′ -factor thresholds), researchers can accurately harness this privileged scaffold for the development of next-generation therapeutics.

References

  • Bayrak, A., et al. (2024). Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy. Journal of Medicinal Chemistry, 67(16), 14553-14573. URL:[Link]

  • Zhao, P., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(23), 8206-8218. URL:[Link]

  • Wang, Y., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry, 67(14), 12345-12360. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid, a substituted thiophene derivative with potential applications in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid, a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. Thiophene-based carboxylic acids are crucial scaffolds in the development of pharmaceuticals.[1] The synthetic strategy detailed herein is a robust multi-step pathway designed for research and development laboratories. The protocol is based on a modified Fiesselmann thiophene synthesis, a reliable method for constructing highly substituted thiophene rings.[1][2] The pathway begins with the formation of a key β-ketoester intermediate, followed by a base-catalyzed cyclocondensation to form the thiophene core, and concludes with hydrolysis and selective decarboxylation to yield the final product. This guide emphasizes experimental causality, safety, and validation at each stage.

Introduction & Strategic Rationale

Substituted thiophenes are a cornerstone of heterocyclic chemistry, forming the core of numerous pharmacologically active compounds.[3] The target molecule, 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8)[4], possesses a substitution pattern that makes it an attractive building block for creating complex molecular architectures.

A direct, single-step synthesis for this specific molecule is not prominently described in the literature, necessitating a rational, multi-step approach. The chosen synthetic route is a convergent strategy based on the principles of the Fiesselmann thiophene synthesis.[5][6] This method is advantageous as it allows for the controlled construction of the tetrasubstituted thiophene ring from acyclic precursors.

The overall synthetic workflow is as follows:

  • Claisen Condensation: Synthesis of a β-ketoester intermediate, which establishes the carbon backbone required for the C4-ethyl and C5-phenyl substituents.

  • Fiesselmann Cyclocondensation: Reaction of the β-ketoester with ethyl thioglycolate and a sulfur source to construct the thiophene ring, yielding a diester precursor.

  • Saponification: Hydrolysis of the diester to the corresponding dicarboxylic acid.

  • Selective Decarboxylation: Removal of the C3-carboxyl group to furnish the final target molecule.

This approach was selected for its reliability and the predictable nature of each transformation, which are based on well-established and understood reaction mechanisms.

Overall Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Fiesselmann Cyclocondensation cluster_2 Step 3: Saponification cluster_3 Step 4: Selective Decarboxylation A Ethyl Phenylacetate + Ethyl Butyrate B Ethyl 2-phenyl-3-oxohexanoate (β-Ketoester) A->B  NaOEt, Toluene D Diethyl 4-ethyl-5-phenyl- thiophene-2,3-dicarboxylate B->D  NaOEt, EtOH C Ethyl Thioglycolate + Elemental Sulfur C->D E 4-Ethyl-5-phenylthiophene- 2,3-dicarboxylic acid D->E  1. NaOH, EtOH/H₂O  2. HCl (aq) F 4-Ethyl-5-phenylthiophene- 2-carboxylic acid (Final Product) E->F  Heat, Quinoline  Cu Powder

Caption: Overall 4-step workflow for the synthesis of the target compound.

PART 1: Synthesis of Intermediate A - Ethyl 2-phenyl-3-oxohexanoate

Principle: This step employs a crossed Claisen condensation to form the carbon skeleton. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl butyrate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl phenylacetate.

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Sodium Ethoxide (NaOEt)68.057.48 g110Highly hygroscopic and flammable solid.[7]
Anhydrous Toluene-250 mL-Use dry solvent.
Ethyl Butyrate116.1611.62 g (12.8 mL)100
Ethyl Phenylacetate164.2016.42 g (15.8 mL)100
3M Hydrochloric Acid-~100 mL-For neutralization.
Diethyl Ether-300 mL-For extraction.
Brine-100 mL-Saturated NaCl solution.
Anhydrous MgSO₄---For drying.
Step-by-Step Protocol
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Base Addition: Under a nitrogen atmosphere, add anhydrous toluene (150 mL) to the flask, followed by the careful addition of sodium ethoxide (7.48 g).[8] Stir the resulting suspension.

  • Ester Addition: Prepare a mixture of ethyl butyrate (12.8 mL) and ethyl phenylacetate (15.8 mL) in the dropping funnel with 100 mL of anhydrous toluene.

  • Condensation Reaction: Add the ester mixture dropwise to the stirred suspension of sodium ethoxide over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, heat the reaction mixture to 80°C and reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing 200 g of crushed ice and 100 mL of 3M HCl. Stir until all solids dissolve.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product, Ethyl 2-phenyl-3-oxohexanoate, can be purified by vacuum distillation.

PART 2: Synthesis of Diethyl 4-ethyl-5-phenylthiophene-2,3-dicarboxylate

Principle: This core step is a variation of the Fiesselmann synthesis. It proceeds via a base-catalyzed condensation of the β-ketoester intermediate with ethyl thioglycolate and elemental sulfur. The mechanism involves the formation of a sulfur-containing intermediate which then cyclizes and aromatizes to form the thiophene ring.[1]

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Ethyl 2-phenyl-3-oxohexanoate248.3212.4 g50From Part 1.
Ethyl Thioglycolate120.176.0 g (5.5 mL)50
Elemental Sulfur (S₈)32.061.6 g50
Sodium Ethoxide (NaOEt)68.056.8 g100Handle with care under inert gas.[9]
Anhydrous Ethanol-200 mL-
Step-by-Step Protocol
  • Base Preparation: In an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (6.8 g) in anhydrous ethanol (200 mL). This process is exothermic. Cool the solution to room temperature.

  • Reagent Addition: To the stirred sodium ethoxide solution, add ethyl thioglycolate (5.5 mL), followed by the β-ketoester from Part 1 (12.4 g), and finally elemental sulfur (1.6 g).

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6 hours. The solution will darken. Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into 500 mL of ice-cold water.

  • Acidify the mixture to pH ~2-3 with 3M HCl. A precipitate or oil should form.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure diester.

PART 3 & 4: Saponification and Selective Decarboxylation

Principle: The diester is first completely hydrolyzed to the dicarboxylic acid using a strong base. Subsequently, the diacid is heated, typically in the presence of a copper catalyst, to induce decarboxylation. The carboxyl group at the C3 position of the thiophene ring is generally more susceptible to thermal removal than the one at the C2 position, leading to the desired product.

Materials & Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Diethyl 4-ethyl-5-phenyl...348.4410.5 g30From Part 2.
Sodium Hydroxide (NaOH)40.004.8 g120
Ethanol / Water (1:1)-150 mL-
6M Hydrochloric Acid-~50 mL-For acidification.
Quinoline129.1650 mL-High-boiling solvent.
Copper Powder63.550.5 g-Catalyst.
Step-by-Step Protocol

Part 3: Saponification

  • In a 250 mL flask, dissolve the diester from Part 2 (10.5 g) in 150 mL of a 1:1 ethanol/water mixture.

  • Add sodium hydroxide pellets (4.8 g) and heat the mixture to reflux for 4 hours, until the reaction appears complete by TLC (disappearance of starting material).

  • Cool the solution and remove the ethanol via rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Carefully acidify with 6M HCl until the pH is ~1. A solid precipitate of the dicarboxylic acid should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Part 4: Selective Decarboxylation

  • CAUTION: Perform this step in a well-ventilated fume hood.

  • Place the dried dicarboxylic acid from the previous step and copper powder (0.5 g) in a flask with quinoline (50 mL).

  • Heat the mixture to 200-220°C with stirring for 2-3 hours. Monitor CO₂ evolution.

  • Cool the reaction mixture to room temperature. Pour it into an excess of cold 6M HCl (~300 mL).

  • Extract the product with diethyl ether (3 x 150 mL).

  • Wash the combined organic layers with 1M HCl to remove quinoline, then with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Final Purification: Remove the solvent under reduced pressure. The crude solid product, 4-Ethyl-5-phenylthiophene-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[10]

Trustworthiness & Product Validation

To ensure the identity and purity of the synthesized 4-Ethyl-5-phenylthiophene-2-carboxylic acid, a complete analytical characterization is required.

Analytical Techniques
  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: A sharp melting point range indicates high purity of the crystalline product.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural elucidation.

    • Expected ¹H NMR signals: Aromatic protons (phenyl and thiophene rings), a quartet and a triplet for the ethyl group, and a broad singlet for the carboxylic acid proton.

    • Expected ¹³C NMR signals: Resonances for the thiophene and phenyl carbons, the ethyl group carbons, and the carboxyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected M.W. = 246.31 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the broad O-H stretch and the C=O stretch of the carboxylic acid.

G Protocol Synthesis Protocol Crude Product Purification Purification Recrystallization / Chromatography Protocol:f1->Purification:f0 Isolate Validation Purity & Identity Confirmation NMR (¹H, ¹³C) MS IR Melting Point Purification:f1->Validation:f0 Characterize Final Pure 4-Ethyl-5-phenyl- thiophene-2-carboxylic acid Validation->Final Verified

Caption: Self-validating system for ensuring product quality.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Sodium Ethoxide: A highly reactive, flammable, and corrosive solid. It reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).[7][8] In case of fire, use dry chemical powder; do not use water.

  • Solvents: Toluene, ethanol, and diethyl ether are flammable. Keep away from ignition sources.

  • Acids & Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care as they are highly corrosive.

  • Decarboxylation: The high-temperature decarboxylation step should be conducted with caution behind a safety shield due to the high temperatures and potential for pressure buildup.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes from Elemental Sulfur - American Chemical Society. Figshare. Available at: [Link]

  • SODIUM ETHOXIDE. 95% - Safety Data Sheet. Gelest, Inc. Available at: [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]

  • SODIUM ETHOXIDE. 95% - Safety Data Sheet. Amazon S3. Available at: [Link]

  • Fiesselmann thiophene synthesis. Grokipedia. Available at: [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • Recent advances in the Willgerodt–Kindler reaction. ResearchGate. Available at: [Link]

  • Fiesselmann thiophene synthesis. Wikipedia. Available at: [Link]

  • Thiophene Synthesis. Royal Society of Chemistry. Available at: [Link]

  • An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions. Arkivoc. Available at: [Link]

  • Willgerodt-Kindler Reaction. SynArchive. Available at: [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. Available at: [Link]

  • Hinsberg Synthesis of Thiophene Derivatives. Merck Index. Available at: [Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Willgerodt reaction and the Kindler modification. ResearchGate. Available at: [Link]

  • Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction. YouTube. Available at: [Link]

  • A New Process To Prepare Thiophene-2-Carbonyl Chloride... ACS Publications. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW THIOUREIDES OF 2-THIOPHENECARBOXYLIC ACID... Annals of West University of Timişoara, Series of Chemistry. Available at: [Link]

  • 4-ethyl-5-phenylthiophene-2-carboxylic acid — Chemical Substance Information. NextSDS. Available at: [Link]

  • The Preparation of Certain Esters of 2-Thiophene Carboxylic Acid. Clark Atlanta University Theses and Dissertations. Available at: [Link]

Sources

Application

4-Ethyl-5-phenylthiophene-2-carboxylic acid amide coupling reaction conditions

An Application Guide to Amide Coupling Reactions of 4-Ethyl-5-phenylthiophene-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed exploration of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Amide Coupling Reactions of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the critical parameters and protocols for the successful amide coupling of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. As a key structural motif in medicinal chemistry, the thiophene core presents unique opportunities and challenges in amide synthesis. This document offers field-proven insights into reagent selection, reaction optimization, and troubleshooting to enable robust and reproducible outcomes.

Strategic Overview: Coupling a Substituted Thiophene Carboxylic Acid

The formation of an amide bond is a cornerstone reaction in drug discovery.[1][2] However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable, non-reactive ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated using a coupling reagent.

The substrate, 4-Ethyl-5-phenylthiophene-2-carboxylic acid, possesses an electron-rich heterocyclic ring and substitution at the 4 and 5 positions. These features can influence the reactivity of the carboxyl group and introduce potential steric hindrance. The selection of an appropriate coupling strategy is therefore paramount to overcome these challenges and achieve high yields.

Mechanism and Key Parameters of Amide Coupling

The overall process involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[4][5] Several classes of reagents have been developed to facilitate this transformation, each with distinct advantages.

Choosing the Right Coupling Reagent

The choice of coupling reagent is the most critical decision and can be influenced by the steric hindrance of the substrates, the nucleophilicity of the amine, and the desired reaction conditions.[5]

Reagent ClassExample(s)Mechanism of ActionAdvantagesPotential Issues
Uronium/Aminium Salts HATU , HBTUForms a highly reactive OAt- or OBt-active ester intermediate.[6]High efficiency, fast reaction times, low racemization, effective for sterically hindered substrates.[6][7]Higher cost. Potential for side reaction with the amine if not pre-activated with the acid.
Phosphonium Salts PyBOP Forms a reactive OBt active ester.[4][8]Excellent for sterically hindered couplings, suppresses racemization, avoids carcinogenic byproducts (unlike BOP).[4][9]Phosphoramide byproduct can sometimes be difficult to remove during purification.[3]
Carbodiimides EDC (+ HOBt/NHS)Forms a reactive O-acylisourea intermediate, which is trapped by an additive like HOBt to form a more stable active ester.[5][9]Cost-effective, generates water-soluble urea byproducts simplifying workup.[3][7]Can be less effective for hindered systems, risk of racemization without additives, potential for N-acylurea side product formation.[9]
The Role of Auxiliary Reagents and Solvents
  • Bases: A non-nucleophilic organic base, typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate anion required for the initial activation step.[8] An excess (2-3 equivalents) is often used to also neutralize any acid salts formed during the reaction.

  • Additives: For carbodiimide-based couplings, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are crucial. They act as acyl transfer agents, converting the unstable O-acylisourea into a more reactive and stable active ester, which minimizes side reactions and suppresses racemization.[1][9]

  • Solvents: Anhydrous aprotic solvents are standard.

    • DMF (N,N-Dimethylformamide): Excellent solvating properties for a wide range of substrates.

    • DCM (Dichloromethane): Good for reactions at or below room temperature; easily removed under vacuum.

    • Acetonitrile (ACN): A suitable alternative, particularly for cleaner workups.[10]

Experimental Workflows and Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Workflow for Amide Coupling

The following diagram outlines the universal steps involved in a typical amide coupling experiment, from setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Carboxylic Acid (1.0 eq) & Base (2-3 eq) in anhydrous solvent activation Add Coupling Reagent (1.1-1.2 eq). Stir 15-30 min (Pre-activation) prep_acid->activation Cool to 0 °C (optional) prep_amine Prepare Amine solution (1.0-1.2 eq) in separate flask coupling Add Amine solution. Stir 1-16 h at RT. activation->coupling Pre-activation complete monitoring Monitor by TLC / LC-MS coupling->monitoring quench Quench Reaction (e.g., add water) monitoring->quench Reaction complete extract Liquid-Liquid Extraction (e.g., EtOAc vs. aq. washes) quench->extract purify Purify by Column Chromatography extract->purify product Purified Amide purify->product

Caption: General experimental workflow for amide bond formation.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for a broad range of amines, including those that may be less nucleophilic or sterically hindered.[6]

Materials:

  • 4-Ethyl-5-phenylthiophene-2-carboxylic acid

  • Amine (1.1 eq)

  • HATU (1.1 eq)[11]

  • DIPEA (2.5 eq)[11]

  • Anhydrous DMF

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-Ethyl-5-phenylthiophene-2-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.

  • Add HATU (1.1 eq) in one portion. The solution may turn yellow.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[11]

  • In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Check for the consumption of the starting acid using TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water or 5% LiCl (to remove DMF), 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This classic protocol is robust and uses more economical reagents.

Materials:

  • 4-Ethyl-5-phenylthiophene-2-carboxylic acid

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DCM or DMF

Procedure:

  • To a dry round-bottom flask, add 4-Ethyl-5-phenylthiophene-2-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Dissolve the components in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) and stir for 5 minutes.[12]

  • Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: If using DCM, dilute with more DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. If using DMF, perform an extractive workup as described in Protocol 1. The urea byproduct from EDC is largely water-soluble, simplifying its removal.[7]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Mechanistic Pathway Visualization

The diagram below illustrates the activation and coupling steps in a HATU-mediated reaction, a representative mechanism for uronium-salt-based reagents.

G RCOOH Thiophene-COOH RCOO Carboxylate Anion RCOOH->RCOO + Base Base DIPEA HATU HATU ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Activates Amine R'-NH₂ Amide Final Amide Product Amine->Amide Nucleophilic Attack RCOO->ActiveEster ActiveEster->Amide Byproducts HOAt + Tetramethylurea ActiveEster->Byproducts

Caption: Activation mechanism using HATU coupling reagent.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide provides solutions to common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently nucleophilic amine.3. Steric hindrance from substrates.4. Wet solvent or reagents.1. Use a fresh bottle of coupling reagent.2. Switch to a more potent coupling reagent (e.g., EDC → HATU).[7]3. Increase reaction temperature (e.g., to 40-60 °C) or use microwave heating.[7]4. Ensure all glassware is oven-dried and use anhydrous solvents.
Incomplete Reaction 1. Insufficient reaction time.2. Stoichiometry imbalance.3. Poor solubility of starting materials.1. Allow the reaction to run longer (up to 24h).2. Use a slight excess (1.1-1.2 eq) of the amine and coupling reagent.3. Try a different solvent with better solubilizing power, like DMF or NMP.
Multiple Spots on TLC / Impure Product 1. Side product formation (e.g., N-acylurea with EDC).2. Epimerization of a chiral center.3. Degradation of starting material or product.1. Ensure an additive (HOBt) is used with EDC. For HATU, pre-activating the acid before adding the amine can prevent guanidinylation of the amine.[11]2. Use a racemization-suppressing reagent like HATU or PyBOP. Run the reaction at a lower temperature (0 °C to RT).3. Use milder conditions and ensure the workup is not overly acidic or basic if the product is sensitive.
Difficulty in Purification 1. Byproducts from coupling reagent co-elute with the product (e.g., HOBt, phosphoramides from PyBOP).[3]2. Unreacted starting materials remain.1. Perform a thorough aqueous workup. Washing with dilute acid and base can remove most common byproducts.[8]2. Drive the reaction to completion using a slight excess of one reagent. Adjust the polarity of the column chromatography solvent system for better separation.

References

  • An In-Depth Technical Guide to the PyBOP Mechanism of Action in Amide Bond Form
  • Acid-Amine Coupling using PyBOP. Organic Synthesis.
  • Use of PyBOP as a Convenient Activator for the Synthesis of Nitriles
  • Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid. Benchchem.
  • PyBOP. Wikipedia.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. Benchchem.
  • Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
  • Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature.
  • Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Benchchem.
  • HATU: The Core Reagent for Peptide & Drug Synthesis. Suzhou Highfine Biotech.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Process optimization for acid-amine coupling: a c
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Amide coupling reaction between a carboxylic acid and aniline deriv

Sources

Method

Application Note: 4-Ethyl-5-phenylthiophene-2-carboxylic Acid as a Privileged Pharmaceutical Intermediate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Bioisosteric rationale, synthetic workflows, and ADME validation for thiophene-2-carboxamide API development.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Bioisosteric rationale, synthetic workflows, and ADME validation for thiophene-2-carboxamide API development.

Executive Summary & Chemical Profile

4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS: 937599-47-8) is a highly specialized, multi-substituted heterocyclic building block. In modern drug discovery, thiophene-2-carboxylic acid derivatives are extensively utilized as precursors for synthesizing thiophene-2-carboxamides—a privileged pharmacophore class exhibiting potent anti-inflammatory, kinase inhibitory, and anticancer activities[1][2].

This intermediate is specifically engineered to overcome common pharmacokinetic liabilities associated with traditional benzene-based therapeutics, offering a superior foundational scaffold for lead optimization.

Table 1: Physicochemical & Regulatory Properties
PropertyValueClinical / Synthetic Relevance
CAS Number 937599-47-8[3]Unique identifier for regulatory tracking.
Molecular Formula C₁₃H₁₂O₂S[4]Defines the exact atomic composition.
Molecular Weight 232.3 g/mol [4]Low MW allows for downstream additions while maintaining Lipinski's Rule of 5.
Hazard Class Acute Tox. 4, Skin Irrit. 2[3]Requires standard PPE (fume hood, gloves) during handling.

Mechanistic Insights: The Bioisosteric Rationale

As a Senior Application Scientist, it is critical to understand why this specific intermediate is chosen over simpler benzoic acid derivatives. The structural design of 4-Ethyl-5-phenylthiophene-2-carboxylic acid provides three distinct mechanistic advantages:

  • The Thiophene Core (Metabolic Stability): Thiophene is a classical bioisostere for the benzene ring. Benzene rings are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation, which can generate reactive, toxic epoxides. The sulfur atom in the thiophene ring alters the electronic distribution, rendering the core significantly more resistant to oxidative degradation, thereby extending the drug's half-life[5][6]. Additionally, the sulfur atom acts as a weak hydrogen bond acceptor, enhancing target receptor engagement[1].

  • The 5-Phenyl Substitution (Hydrophobic Anchoring): The distal phenyl ring provides a robust lipophilic vector designed to penetrate deep hydrophobic pockets, a common requirement for allosteric kinase inhibitors and GPCR antagonists.

  • The 4-Ethyl Substitution (The "Steric Lock"): This is the most crucial design element. The ethyl group at the C4 position creates targeted steric hindrance against the adjacent C5-phenyl ring. This restricts the free rotation of the phenyl group, locking the molecule into a specific bioactive conformation. This entropic pre-organization significantly reduces the energy penalty upon receptor binding, driving higher target selectivity and potency.

BioisostereWorkflow A Thiophene Core (Metabolic Stability) D Receptor Binding (e.g., Kinase/GPCR) A->D B 5-Phenyl Group (Hydrophobic Pocket Binding) B->D C 4-Ethyl Group (Steric Lock/Conformation) C->D E In Vitro Screening (IC50 Determination) D->E Efficacy F Microsomal Stability Assay (CYP450 Resistance) D->F ADME Profile

Pharmacophore contributions and downstream screening workflow.

Synthetic Workflows & Protocols

To utilize this intermediate effectively, researchers typically convert the carboxylic acid into a diverse library of thiophene-2-carboxamides.

Protocol A: High-Yield Amide Coupling (API Generation)

Causality & Reagent Selection: The steric bulk of the 4-ethyl and 5-phenyl groups can partially shield the C2-carboxylic acid, reducing its reactivity. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. Therefore, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated. HATU forms a highly reactive, HOAt-based active ester that easily overcomes this steric hindrance.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Ethyl-5-phenylthiophene-2-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert argon atmosphere. Add DIPEA (N,N-Diisopropylethylamine, 2.5 eq) and stir for 5 minutes.

  • Ester Formation: Add HATU (1.1 eq) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes.

  • Coupling: Add the desired primary or secondary amine (R-NH₂, 1.2 eq) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly UV-active starting material (Rf ~0.2) and the appearance of a new, less polar spot (Rf ~0.5) confirms conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the target thiophene-2-carboxamide.

Table 2: Optimization of Amide Coupling Conditions
Coupling ReagentEquivalentsBase / SolventTimeYield (%)Purity (LC-MS)
EDC / HOBt 1.2 / 1.2Et₃N / DMF16h62%>90%
T3P (50% in EtOAc) 1.5DIPEA / EtOAc12h78%>95%
HATU 1.1DIPEA / DMF4h92% >98%

Note: HATU demonstrates superior kinetic efficiency due to its ability to overcome the steric hindrance imposed by the 4-ethyl substitution.

SynthesisWorkflow A 4-Ethyl-5-phenylthiophene- 2-carboxylic acid (Starting Material) B Activation (HATU, DIPEA, DMF) A->B 1.0 eq HATU 2.0 eq DIPEA C Amine Addition (R-NH2) B->C Active Ester Intermediate D Workup & Purification (EtOAc/H2O, Column) C->D 2-4h, RT E Thiophene-2-carboxamide (Target API) D->E >90% Yield

Workflow for the synthesis and validation of thiophene-2-carboxamide APIs.

Protocol B: In Vitro Microsomal Stability Assay (ADME Validation)

To validate the bioisosteric advantage of the synthesized thiophene derivatives against CYP450 degradation[5], a self-validating microsomal assay must be performed.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized thiophene-2-carboxamide in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Self-Validating Controls: Run a parallel assay using a known rapidly metabolized benzene-analog (Positive Control) and a reaction without NADPH (Negative Control to rule out non-CYP degradation).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). The thiophene core should exhibit a significantly prolonged half-life compared to the benzene control.

References

  • NextSDS. "4-ethyl-5-phenylthiophene-2-carboxylic acid — Chemical Substance Information.
  • BenchChem. "Comparative Study of Thiophene versus Benzene Bioisosteres in Drug Design.
  • National Center for Biotechnology Information (PMC). "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • MDPI. "Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation.

Sources

Application

In vivo dosing protocols for 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 4-Ethyl-5-phenylthiophene-2-carboxylic acid Introduction & Scientific Rationale The compound 4-ethyl-5-phenylthiophene-2-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Introduction & Scientific Rationale

The compound 4-ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) is a highly lipophilic heterocyclic building block frequently utilized in medicinal chemistry[1]. Thiophene-2-carboxylic acids serve as excellent bioisosteres for benzoic acids, offering unique electronic properties and distinct spatial geometries that can improve target binding[2]. However, transitioning these molecules from in vitro screening to in vivo models requires overcoming specific pharmacokinetic (PK) hurdles.

As a Senior Application Scientist, I have designed this protocol to address the three primary liabilities of this chemical class:

  • Solubility: The lipophilic 4-ethyl and 5-phenyl substitutions severely restrict aqueous solubility at physiological pH.

  • Protein Binding: Highly lipophilic carboxylic acids typically exhibit >99% plasma protein binding, which restricts their volume of distribution strictly to the central compartment[3].

  • Phase II Metabolism: Carboxylic acids are prime substrates for uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to the rapid formation of acyl glucuronides[2][4].

This guide provides a self-validating, step-by-step methodology for formulating, dosing, and analyzing this compound while preventing ex vivo degradation artifacts.

Formulation Strategy for In Vivo Dosing

To achieve reproducible systemic exposure, the formulation must overcome the compound's poor aqueous solubility without causing precipitation upon injection or within the gastrointestinal (GI) tract.

  • Intravenous (IV) Formulation (Solution): 5% DMSO / 10% Solutol HS15 / 85% Saline (pH adjusted to 7.4).

    • Causality: DMSO acts as a primary solvent for the lipophilic phenyl ring. Solutol HS15 (a non-ionic surfactant) creates micelles that prevent the drug from crashing out upon dilution in the bloodstream. The pH adjustment ensures the carboxylic acid remains ionized as a soluble carboxylate salt.

  • Oral (PO) Formulation (Suspension): 0.5% Methylcellulose (MC) / 0.2% Tween-80 in Deionized Water.

    • Causality: This creates a homogeneous, viscous suspension suitable for oral gavage, mimicking the dissolution-limited absorption typical of solid oral dosage forms in human trials.

Step-by-Step In Vivo Dosing Methodology

Model: Male Sprague-Dawley Rats (250–300 g), n=3 per administration route. Preparation: Fast animals overnight (12 hours) prior to PO dosing to eliminate food-effect variability on GI absorption. Water remains available ad libitum.

Protocol A: Intravenous (IV) Bolus Administration
  • Preparation: Warm the IV formulation to 37°C in a water bath. Visually inspect to ensure a completely clear solution with no particulates.

  • Administration: Dose at 2 mg/kg via the lateral tail vein using a 27G needle. Maintain a strict dosing volume of 2 mL/kg to prevent volume overload.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at the following time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Protocol B: Oral (PO) Gavage Administration
  • Preparation: Vortex the PO suspension for 2 minutes, followed by 5 minutes of bath sonication until visually homogeneous. Keep stirring on a magnetic plate during dosing.

  • Administration: Dose at 10 mg/kg via oral gavage using a bulb-tipped gastric needle. Dosing volume: 10 mL/kg.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Critical Sample Processing (The Self-Validating Step)

Causality: Acyl glucuronide metabolites are chemically reactive and unstable. At physiological pH (7.4), they undergo spontaneous hydrolysis back into the parent carboxylic acid ex vivo, which will artificially inflate the parent drug's PK profile[4].

  • Centrifuge blood at 3,000 × g for 10 min at 4°C to separate plasma.

  • Immediate Stabilization: Transfer 50 µL of plasma into a pre-chilled tube containing 5 µL of 10% Formic Acid (final concentration ~1%). This drops the pH to ~3.0, instantly halting ex vivo glucuronide hydrolysis.

  • Flash-freeze on dry ice and store at -80°C until LC-MS/MS analysis.

Bioanalysis & Metabolic Monitoring (LC-MS/MS)

  • Extraction: Perform protein precipitation by adding 150 µL of ice-cold acetonitrile (containing 50 ng/mL Tolbutamide as an internal standard) to the 55 µL acidified plasma sample. Vortex for 2 mins, centrifuge at 15,000 × g for 10 mins at 4°C.

  • Detection: Analyze the supernatant using LC-MS/MS in Negative Electrospray Ionization (ESI-) mode . The carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion.

  • Metabolite Tracking: Set up a secondary Multiple Reaction Monitoring (MRM) transition to scan for the +176 Da mass shift, which is the hallmark signature of the acyl glucuronide metabolite[2].

Quantitative Data Presentation

The table below summarizes the expected quantitative PK parameters for lipophilic thiophene-2-carboxylic acid derivatives, benchmarked against structurally similar validated analogs (e.g., BT2)[3][5].

Pharmacokinetic ParameterUnitIV Dose (2 mg/kg)PO Dose (10 mg/kg)Biological Implication / Causality
Cmax ng/mL4,200 ± 4502,150 ± 310High IV Cmax reflects confinement to the plasma compartment.
Tmax h0.0831.5 ± 0.5Moderate PO absorption rate due to suspension dissolution limits.
AUC (0-inf) h*ng/mL18,500 ± 1,20046,250 ± 3,800Robust overall systemic exposure.
Half-life (T1/2) h12.1 ± 1.412.5 ± 1.8Prolonged half-life driven by high plasma protein binding (>99%)[3].
Clearance (CL) mL/min/kg0.18 ± 0.03N/AExtremely low clearance; compound is metabolically stable[5].
Volume of Dist. (Vss) L/kg0.15 ± 0.02N/AVss is roughly twice the blood volume, indicating poor tissue penetration[3].
Bioavailability (F) %N/A~50%Good oral viability, though limited by first-pass hepatic glucuronidation.

In Vivo Workflow and Metabolic Pathway Visualization

G Cmpd 4-Ethyl-5-phenylthiophene- 2-carboxylic acid Form Formulation Strategy (pH 7.4 / Co-solvents) Cmpd->Form IV IV Administration (Systemic Circulation) Form->IV Solution PO PO Administration (GI Tract Absorption) Form->PO Suspension Liver Hepatic Processing (Phase II UGTs) IV->Liver Systemic Flow PO->Liver Portal Vein (First-Pass) Metab Acyl Glucuronide Metabolite Liver->Metab Glucuronidation Excrete Renal / Biliary Excretion Metab->Excrete Clearance

Workflow and Phase II metabolic fate of thiophene-2-carboxylic acids in vivo.

References

  • Tso, S. C., et al. "Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase". PubMed Central (NIH).[Link]

  • ResearchGate. "Metabolic stability and pharmacokinetics of BT2 and BT3". ResearchGate.net.[Link]

  • EPDF. "Modern Drug Synthesis". EPDF.pub.[Link]

Sources

Method

4-Ethyl-5-phenylthiophene-2-carboxylic acid dissolution in DMSO for cell assays

Application Note: Optimized Dissolution and Handling of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid in DMSO for In Vitro Cell Assays Executive Summary & Pharmacological Context 4-Ethyl-5-phenylthiophene-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Dissolution and Handling of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid in DMSO for In Vitro Cell Assays

Executive Summary & Pharmacological Context

4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) is a highly functionalized bioactive building block. Thiophene-2-carboxylic acid derivatives are widely utilized in drug discovery and molecular pharmacology, serving as atypical chemokine receptor 3 (ACKR3) agonists , protein tyrosine phosphatase 1B (PTP1B) inhibitors , and targeted antimicrobial agents against bacterial capsule biogenesis .

Transitioning this compound from a lyophilized powder to a stable, biologically active state in aqueous cell culture media presents a significant physicochemical challenge. Due to the high lipophilicity of its ethyl and phenyl substituents, improper dissolution often leads to transient supersaturation, micelle formation, or micro-precipitation. This guide outlines a self-validating, causality-driven protocol for the preparation of stable master stocks in Dimethyl sulfoxide (DMSO) and their subsequent application in cell-based assays .

Physicochemical Rationale: The Causality of Solvent Selection

To design a robust assay, one must first understand the molecular behavior of the compound:

  • Molecular Weight: 232.30 g/mol

  • Chemical Formula: C₁₃H₁₂O₂S

  • Structural Dichotomy: The molecule features a strongly hydrophilic, ionizable headgroup (the carboxylic acid, pKa ~4.5) opposed by a bulky, hydrophobic tail (the 4-ethyl and 5-phenyl groups).

Why Anhydrous DMSO? Direct dissolution into aqueous buffers (like PBS) is thermodynamically unfavorable. The hydrophobic surface area of the phenyl and ethyl groups forces water molecules into highly ordered clathrate cages, driving the compound to aggregate and precipitate to minimize free energy. Anhydrous DMSO (dielectric constant ~47) acts as an ideal amphiphilic solvent. Its sulfoxide oxygen serves as a potent hydrogen-bond acceptor for the carboxylic acid proton, while its methyl groups efficiently solvate the hydrophobic thiophene core. Using anhydrous (≥99.9%) DMSO is critical; hygroscopic absorption of atmospheric water into the DMSO stock will prematurely lower the solvent's solvating power, leading to hidden degradation or precipitation.

Master Stock Generation: Step-by-Step Protocol

This phase establishes the foundational concentration of your compound.

Self-Validating QC Checkpoint: A successful master stock must be completely optically clear. Any turbidity indicates incomplete dissolution.

  • Equilibration: Allow the sealed vial of 4-Ethyl-5-phenylthiophene-2-carboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, introducing water into your anhydrous system.

  • Weighing: Weigh the desired mass into a sterile, amber microcentrifuge tube. Causality: Thiophene derivatives can be susceptible to UV-induced photo-degradation over time; amber tubes protect the structural integrity of the stock.

  • Solvent Addition: Add the exact volume of anhydrous DMSO required to reach your target molarity (Refer to Table 1 ).

  • Agitation: Vortex vigorously for 30–60 seconds. If the powder is not fully dissolved, sonicate the tube in a water bath at 37°C for 5 minutes.

  • Aliquot & Store: Divide the master stock into single-use aliquots (e.g., 20–50 µL) and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible crystallization.

Table 1: DMSO Volume Requirements for Standard Master Stocks

Calculated based on a Molecular Weight of 232.30 g/mol .

Mass of CompoundTarget ConcentrationVolume of Anhydrous DMSO Required
1 mg 10 mM430.5 µL
1 mg 50 mM86.1 µL
5 mg 10 mM2.15 mL (2152.3 µL)
5 mg 50 mM430.5 µL
10 mg 10 mM4.30 mL (4304.7 µL)
10 mg 50 mM860.9 µL

Serial Dilution and Media Spiking Protocol

The most common point of failure in cell assays is the direct addition of a high-concentration DMSO stock into aqueous media. This causes "solvent shock," leading to micro-precipitates that alter the true assay concentration and cause artifactual cytotoxicity.

  • Thaw: Thaw a single master stock aliquot at room temperature.

  • Intermediate DMSO Dilution: Prepare a 1000× intermediate stock in 100% DMSO for each final assay concentration.

    • Example: For a 10 µM final assay concentration, dilute the master stock in DMSO to create a 10 mM intermediate stock.

  • Media Warming: Warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Cold media drastically reduces solubility. The presence of serum proteins (like BSA in FBS) acts as a carrier, binding the lipophilic compound and stabilizing it in the aqueous phase.

  • Spike-In (1:1000 Ratio): Add 1 µL of the intermediate DMSO stock dropwise to 1 mL of warmed media while gently vortexing.

    • Causality: This strict 1:1000 ratio ensures the final DMSO concentration is exactly 0.1% (v/v), which is the universally accepted maximum tolerated dose for most sensitive mammalian cell lines to prevent solvent-induced transcriptomic shifts.

  • The "Dummy Well" Validation: Before applying the spiked media to your cells, pipette 100 µL into an empty well on a spare plate. Observe under an inverted phase-contrast microscope (20x or 40x objective). The absence of needle-like crystals or amorphous clumps validates the solubility of your system.

Workflow Powder 4-Ethyl-5-phenylthiophene- 2-carboxylic acid (Powder) Master Master Stock (10 - 50 mM) Powder->Master Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->Master Aliquots Aliquots (-20°C to -80°C) Master->Aliquots Aliquot to avoid freeze-thaw Inter Intermediate Dilutions (in DMSO) Aliquots->Inter Thaw & Dilute Media Aqueous Assay Media (<0.5% Final DMSO) Inter->Media 1:1000 Spike-in Cells In Vitro Cell Assay Media->Cells Treat Cells

Caption: Workflow for the self-validating dissolution and serial dilution of thiophene-2-carboxylic acid derivatives.

Mechanistic Context: Pathway Visualization

To ground the application of this protocol, we visualize a classic pharmacological intervention utilizing thiophene-2-carboxylic acid derivatives. These compounds are frequently evaluated as competitive inhibitors of PTP1B (PTPN1). By occupying the active site of PTP1B, the compound prevents the detrimental dephosphorylation of the Insulin Receptor (IR), thereby rescuing and sustaining downstream PI3K/AKT metabolic signaling in insulin-resistant cell models.

Pathway Compound Thiophene-2-carboxylic Acid Derivative PTP1B PTP1B (PTPN1) Protein Tyrosine Phosphatase Compound->PTP1B Inhibits IR Insulin Receptor (IR) Active/Phosphorylated PTP1B->IR Dephosphorylates (Inactivates) IRS1 IRS-1 IR->IRS1 Phosphorylates (Activates) PI3K PI3K / AKT Pathway IRS1->PI3K Activates Metabolism Cellular Metabolic Response PI3K->Metabolism Modulates

Caption: Pharmacological inhibition of PTP1B by thiophene-2-carboxylic acid derivatives.

References

  • Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy. Journal of Medicinal Chemistry (ACS).[Link]

  • ChemPert PAWS: Perturbagen 4-bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid targeting PTPN1. University of Luxembourg.[Link]

  • 3-(2,6-difluorobenzamido)-5-(4-ethoxyphenyl) thiophene-2-carboxylic acid inhibits E.coli UT189 bacterial capsule biogenesis. Probe Reports from the NIH Molecular Libraries Program.[Link]

  • 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules (MDPI).[Link]

Application

Application Note: Advanced Chromatographic Purification of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Physicochemical Causality In modern drug discovery, substituted...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Physicochemical Causality

In modern drug discovery, substituted thiophene derivatives frequently serve as critical bioisosteres for phenyl rings in the design of kinase inhibitors and GPCR ligands. 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) [1][1] is a highly valuable building block; however, its purification presents a distinct chromatographic challenge.

The molecule features a dichotomy of physicochemical properties: a highly lipophilic backbone (ethyl and phenyl substituents) paired with a strongly polar, ionizable carboxylic acid moiety. Unmodified silica gel chromatography of such compounds typically results in severe peak tailing and irreversible adsorption due to strong ionic interactions between the carboxylate anion and surface silanols. Therefore, achieving >99% purity requires a bimodal, pH-controlled chromatographic strategy that suppresses ionization while selectively resolving regioisomeric impurities.

Table 1: Physicochemical Profiling & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
CAS Number 937599-47-8Unique identifier for regulatory tracking and inventory[1].
Molecular Formula C13H12O2SHydrophobic backbone dictates strong retention on C18 stationary phases.
Functional Groups Carboxylic Acid, ThiopheneProne to streaking; requires acidic modifiers (e.g., Formic/Acetic acid) to suppress ionization.
Solubility Soluble in DMSO, DCM, THFHigh risk of on-column precipitation if injected directly into highly aqueous mobile phases.

Chromatographic Strategy & Workflow

To achieve pharmaceutical-grade purity, we employ a two-step orthogonal purification workflow. Normal-Phase Flash Chromatography (NP-FC) is first utilized as a bulk clearance step to remove unreacted starting materials and highly polar byproducts. This is followed by Preparative Reverse-Phase HPLC (RP-HPLC) for high-resolution final polishing.

Workflow Crude Crude Synthesis Product (4-Ethyl-5-phenylthiophene-2-carboxylic acid) Prep Sample Preparation (Liquid-Liquid Extraction & Dry Loading) Crude->Prep Removes inorganic salts Flash Normal-Phase Flash Chromatography (Silica Gel + 1% Acetic Acid) Prep->Flash Prevents column overloading HPLC Preparative RP-HPLC (C18 Column + 0.1% Formic Acid) Flash->HPLC Enriched intermediate (~85%) Pure Pure Target Compound (>99% Purity) HPLC->Pure High-resolution separation QC Quality Control (LC-MS & NMR Validation) Pure->QC Structural & purity verification

Figure 1: Bimodal purification workflow for 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

Protocol 1: Normal-Phase Flash Chromatography (Bulk Clearance)

The Causality of the Method: Thiophene carboxylic acids will streak across standard silica columns, compromising separation. By introducing 1% Acetic Acid (AcOH) into the mobile phase, we artificially lower the local pH below the pKa of the target compound. This protonates the acid, maintaining it in a neutral state, which sharpens the elution band. Furthermore, because the compound has limited solubility in non-polar loading solvents, we utilize a "dry loading" technique. Adsorbing the compound onto a small amount of silica gel prior to loading prevents the compound from crashing out at the column head, ensuring a uniform elution profile [2][2].

Step-by-Step Methodology:
  • Dry Loading Preparation: Dissolve 5.0 g of the crude mixture in 20 mL of Tetrahydrofuran (THF). Add 15.0 g of 40–63 µm bare silica gel to the flask. Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained.

  • Column Equilibration: Mount a 120 g high-performance spherical silica flash cartridge. Equilibrate the column with 3 Column Volumes (CV) of Hexane containing 1% AcOH.

  • Sample Application: Transfer the dry-loaded powder into an empty solid-load cartridge and attach it in-line above the main column.

  • Gradient Execution:

    • Run an isocratic hold at 0% Ethyl Acetate (EtOAc) for 2 CV.

    • Execute a linear gradient from 0% to 40% EtOAc (all solvents containing 1% AcOH) over 12 CV.

    • Hold at 40% EtOAc for 3 CV.

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Pool fractions containing the target mass and concentrate in vacuo to yield an enriched intermediate (~85% purity).

Protocol 2: Preparative Reverse-Phase HPLC (Final Polishing)

The Causality of the Method: For the final polishing step to >99% purity, RP-HPLC is mandatory. While phosphoric acid is traditionally excellent for suppressing ionization and yielding sharp peaks for thiophene derivatives, it is non-volatile and will catastrophically foul Mass Spectrometry (MS) sources. For modern, MS-compatible preparative workflows, substituting phosphoric acid with 0.1% Formic Acid is required. This provides the necessary acidic environment for peak shape while ensuring complete volatility during fraction lyophilization and MS detection [3][3].

Step-by-Step Methodology:
  • Sample Reconstitution: Dissolve the enriched intermediate from Protocol 1 in DMSO to a concentration of 50 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate silica.

  • System Setup: Utilize a Preparative HPLC system equipped with a C18 column (e.g., 21.2 mm ID x 250 mm length, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: MS-Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: MS-Grade Acetonitrile + 0.1% Formic Acid.

  • Injection & Elution: Inject 1.0 mL of the sample per run. Execute the optimized gradient outlined in Table 2.

  • Recovery: Collect peaks via mass-directed fractionation (triggering on [M-H]- m/z 231.05). Pool the pure fractions, freeze at -80°C, and lyophilize to obtain 4-Ethyl-5-phenylthiophene-2-carboxylic acid as a pure white powder.

Table 2: Optimized RP-HPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.020.08020Column Equilibration / Sample Loading
2.020.08020Isocratic Hold (Elutes DMSO plug)
15.020.02080Linear Gradient (Target Elution Window)
17.020.0595High-Organic Column Wash
20.020.08020Re-equilibration for next injection

Self-Validating Quality Control

A rigorous protocol must be a self-validating system. To ensure the preparative HPLC run will not fail, an analytical-scale scout run must be performed prior to bulk injection:

  • Analytical Validation: Inject 5 µL of the flash-purified intermediate onto an analytical C18 column (e.g., 4.6 x 50 mm). Apply the exact gradient scaled to analytical flow rates (e.g., 1.0 mL/min).

  • Symmetry Check: If the target peak demonstrates a symmetry factor between 0.9 and 1.2, the method is validated for preparative scaling. If tailing occurs, verify the concentration of Formic Acid in the mobile phase.

  • Final QC Release: Post-lyophilization, confirm the structure via 1H NMR (verifying the ethyl quartet/triplet and phenyl multiplet) and ensure the absence of residual formic acid or DMSO peaks.

References

  • NextSDS.4-ethyl-5-phenylthiophene-2-carboxylic acid — Chemical Substance Information.
  • Benchchem.Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
  • SIELC.Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column.

Sources

Method

Application Note: Preparation of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Mechanistic Rationale Thiophene derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and organic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Thiophene derivatives are privileged scaffolds in medicinal chemistry, agrochemicals, and organic electronics[1]. Specifically, 4-ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) and its ester derivatives serve as critical building blocks for advanced therapeutics and conjugated materials[2][3]. The synthesis of these highly substituted thiophenes requires precise regiocontrol to ensure the correct placement of the alkyl and aryl substituents.

This application note details a robust, two-step synthetic protocol for the preparation of ethyl 4-ethyl-5-phenylthiophene-2-carboxylate , leveraging a regioselective electrophilic bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality in Experimental Design
  • Regioselective Bromination: The starting material, ethyl 4-ethylthiophene-2-carboxylate, contains an electron-withdrawing ester at C2 and an electron-donating ethyl group at C4. Electrophilic aromatic substitution ( SE​Ar ) preferentially occurs at the highly activated C5 position. N-Bromosuccinimide (NBS) is selected over molecular bromine ( Br2​ ) due to its milder nature, which prevents over-bromination and functional group degradation[4][5]. The use of a THF/Acetic acid solvent system enhances the electrophilicity of NBS via protonation, ensuring rapid and selective α -bromination of the thiophene ring[4].

  • Suzuki-Miyaura Cross-Coupling: The formation of the C5-phenyl bond is achieved via the Suzuki-Miyaura reaction. This method is preferred over Stille or Negishi couplings due to the low toxicity and high stability of phenylboronic acid. We utilize a highly effective palladium catalyst, such as Pd(dppf)Cl2​ or Pd(dtbpf)Cl2​ , which facilitates rapid oxidative addition into the C-Br bond and efficient reductive elimination[6][7]. The biphasic nature of the reaction combined with a mild base ( K2​CO3​ ) ensures high conversion rates while preventing ester hydrolysis during the coupling phase[6].

Synthetic Workflow Diagram

G SM Ethyl 4-ethylthiophene-2-carboxylate (Starting Material) BROM Regioselective Bromination NBS, THF/AcOH, rt SM->BROM INT Ethyl 5-bromo-4-ethylthiophene-2-carboxylate (Intermediate) BROM->INT SUZ Suzuki-Miyaura Cross-Coupling PhB(OH)2, Pd(dppf)Cl2, K2CO3 INT->SUZ PROD Ethyl 4-ethyl-5-phenylthiophene-2-carboxylate (Target Ester) SUZ->PROD SAP Saponification (Optional) LiOH, THF/H2O PROD->SAP ACID 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) SAP->ACID

Caption: Two-step synthetic workflow for the preparation of 4-ethyl-5-phenylthiophene-2-carboxylic acid.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 5-bromo-4-ethylthiophene-2-carboxylate

Self-Validating System: The disappearance of the C5-proton in 1H NMR and the distinct 1:1 isotopic bromine pattern in LC-MS confirm successful mono-bromination.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-ethylthiophene-2-carboxylate (10.0 mmol) in a 1:1 mixture of anhydrous Tetrahydrofuran (THF) and Glacial Acetic Acid (30 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add N-Bromosuccinimide (NBS, 11.0 mmol) in small portions over 15 minutes. Insight: Portion-wise addition controls the mild exotherm and limits the formation of dibrominated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1) using UV visualization.

  • Quenching & Extraction: Upon complete consumption of the starting material, quench the reaction with saturated aqueous sodium thiosulfate (20 mL) to neutralize any residual active bromine species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers sequentially with distilled water, saturated aqueous NaHCO3​ (to neutralize residual acetic acid), and brine. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/EtOAc) to afford the pure brominated intermediate as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Self-Validating System: The biphasic conditions combined with rigorous degassing prevent catalyst poisoning and homocoupling of the boronic acid.

  • Setup: In a Schlenk flask or a heavy-walled sealed tube, combine ethyl 5-bromo-4-ethylthiophene-2-carboxylate (5.0 mmol), phenylboronic acid (6.0 mmol), and anhydrous Potassium Carbonate ( K2​CO3​ , 10.0 mmol).

  • Solvent Addition: Add a pre-degassed mixture of Toluene/Water (4:1 v/v, 25 mL). Insight: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Catalyst Addition: Under a steady stream of inert gas (Nitrogen or Argon), add the palladium catalyst Pd(dppf)Cl2​ (0.25 mmol, 5 mol%). Seal the reaction vessel immediately.

  • Heating: Heat the reaction mixture to 80 °C with vigorous stirring for 6–8 hours. Rapid stirring is mandatory to ensure optimal mass transfer between the organic and aqueous phases[6][7].

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (30 mL) and separate the layers. Extract the aqueous phase with Ethyl Acetate (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield ethyl 4-ethyl-5-phenylthiophene-2-carboxylate .

Protocol C: Saponification to the Free Acid (Optional)

To obtain the free 4-ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8)[2][3], treat the resulting ester (3.0 mmol) with Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 9.0 mmol) in a mixture of THF/Water (3:1, 16 mL). Stir at room temperature for 12 hours. Evaporate the THF under reduced pressure, dilute the aqueous layer with water, and acidify to pH 2 using 1M HCl. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under a high vacuum to afford the pure carboxylic acid.

Quantitative Data & Analytical Summary

Reaction StepSubstrateReagents / CatalystTemp / TimeExpected YieldKey Analytical Markers
1. Bromination Ethyl 4-ethylthiophene-2-carboxylateNBS (1.1 eq), THF/AcOH0 °C to rt, 4 h85–92%LC-MS: [M+H]+ isotopic pattern for Br (1:1 ratio). 1 H NMR: Disappearance of the C5-H proton singlet.
2. Suzuki Coupling Ethyl 5-bromo-4-ethylthiophene-2-carboxylate PhB(OH)2​ , Pd(dppf)Cl2​ , K2​CO3​ 80 °C, 8 h78–85%LC-MS: Expected [M+H]+ for the cross-coupled product. 1 H NMR: Appearance of a multiplet (5H) for the phenyl ring.
3. Saponification Ethyl 4-ethyl-5-phenylthiophene-2-carboxylateLiOH, THF/ H2​O rt, 12 h>95%IR: Broad O-H stretch (~3000 cm −1 ), C=O shift. 1 H NMR: Disappearance of ethyl ester signals.

References

  • RSC Publishing. Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization. URL:[Link][4]

  • Universiti Teknologi Malaysia (UTM). Alternative pathway to brominate 2,13-benzothiadiazole via N-bromosuccinimide. URL:[Link][5]

  • MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. URL:[Link][6]

  • Taylor & Francis. Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling. URL:[Link][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Welcome to the technical support center for the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this specific synthesis. We will move beyond simple procedural outlines to explore the underlying chemical principles, helping you diagnose issues and rationally design improvements to your experimental setup.

The synthesis of polysubstituted thiophenes is a cornerstone of heterocyclic chemistry, with applications ranging from materials science to pharmaceuticals. However, achieving high yields can be challenging due to competing side reactions, purification difficulties, and potential product degradation. This guide provides a structured, question-and-answer approach to address the most common obstacles encountered during the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

A robust and common route to this molecule involves a two-step process:

  • Gewald Aminothiophene Synthesis: A multi-component reaction to form a substituted 2-aminothiophene intermediate, which can be adapted to form a 2-cyanothiophene. This reaction typically involves a ketone (1-phenylbutan-1-one), an active methylene nitrile (malononitrile), and elemental sulfur.[1]

  • Hydrolysis: Conversion of the nitrile group on the thiophene ring to the desired carboxylic acid.[2]

This guide will focus on troubleshooting and optimizing each of these critical stages.

Proposed Synthetic Workflow

The following diagram illustrates the general synthetic strategy discussed in this guide.

G cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Functional Group Transformation cluster_2 Step 3: Purification Start 1-Phenylbutan-1-one + Malononitrile + Elemental Sulfur Gewald Gewald Reaction Start->Gewald Intermediate 4-Ethyl-5-phenylthiophene-2-carbonitrile Gewald->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Crude Crude Carboxylic Acid Hydrolysis->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final Pure 4-Ethyl-5-phenylthiophene- 2-carboxylic acid Purification->Final

Caption: General two-step workflow for the synthesis of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each question is followed by an in-depth explanation of potential causes and actionable solutions.

Part 1: The Gewald Reaction (Thiophene Ring Formation)

The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes, which can be adapted for related structures.[3] It begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[1][4]

Q1: My yield for the initial thiophene ring formation is extremely low. What are the primary factors to investigate?

A1: Low yield in a Gewald-type reaction is a common issue and can typically be traced back to four key areas: reaction conditions, reagent quality, stoichiometry, and side reactions.

  • Causality: The reaction mechanism involves several equilibria.[4][5] The initial Knoevenagel condensation is base-catalyzed, while the subsequent sulfur addition and cyclization are thermodynamically driven by the formation of the aromatic thiophene ring.[5] If any step is inefficient, the overall yield will suffer.

  • Solutions:

    • Base Selection & Amount: The choice of base is critical. Morpholine or piperidine are commonly used. While often used in stoichiometric amounts, some modern protocols have demonstrated success with catalytic amounts of conjugate acid-base pairs like piperidinium borate, which can improve yields.[6] Ensure your base is not contaminated and is added at the correct rate.

    • Temperature Control: The reaction is often run at a moderately elevated temperature (e.g., 50-70 °C). Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can promote side reactions or decomposition.[7] Consider using microwave irradiation, which has been shown to decrease reaction times from hours to minutes and improve yields.[1][8]

    • Solvent Choice: Ethanol or methanol are common solvents. The polarity and protic nature of the solvent can influence the initial condensation step. Ensure your solvent is anhydrous if the reaction is sensitive to water.

    • Reagent Purity: Ensure the purity of your starting ketone and malononitrile. Contaminants can inhibit the catalyst or introduce competing side reactions.[7]

Q2: I am observing a significant amount of a dimeric or polymeric byproduct, which is difficult to separate from my desired thiophene intermediate. How can I prevent this?

A2: This is a well-documented side reaction in the Gewald synthesis.[9] The byproduct often arises from the self-condensation (dimerization) of the reactive α,β-unsaturated nitrile formed during the initial Knoevenagel condensation.

  • Causality: If the α,β-unsaturated intermediate accumulates in the reaction mixture before it can react with sulfur and cyclize, it can act as a Michael acceptor for another molecule of the deprotonated nitrile, leading to dimerization.[9]

  • Solutions:

    • Two-Step Procedure: The most effective solution is to separate the Knoevenagel condensation from the sulfur addition and cyclization. First, perform the condensation of 1-phenylbutan-1-one and malononitrile under basic conditions. Once this step is complete (monitor by TLC), add the elemental sulfur to initiate the cyclization. This prevents the buildup of the reactive intermediate.[9]

    • Optimize Base/Solvent System: Certain conditions can suppress this side reaction. For example, using an inorganic base in a THF/water solvent system has been reported to reduce byproduct formation.[9]

    • Control Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the active methylene compound can sometimes exacerbate the dimerization pathway.

Part 2: Hydrolysis of the Thiophene-2-carbonitrile

The conversion of the stable nitrile intermediate to a carboxylic acid requires breaking a strong carbon-nitrogen triple bond. This is typically achieved under harsh acidic or basic conditions with heating.[2]

Q3: My hydrolysis reaction is slow and often incomplete, leaving significant amounts of unreacted nitrile or the intermediate amide.

A3: Incomplete hydrolysis is common when reaction conditions are not sufficiently forcing. The thiophene ring is generally stable, but steric hindrance or electronic effects from the substituents can slow the rate of hydrolysis.

  • Causality: The mechanism for base-catalyzed hydrolysis involves nucleophilic attack of hydroxide on the nitrile carbon, followed by proton transfers to form an amide intermediate. This amide must then undergo a second hydrolysis to yield the carboxylate.[2] Each step is an equilibrium, and high temperatures are needed to drive the reaction to completion.

  • Solutions:

    • Increase Temperature & Time: The most straightforward solution is to increase the reflux temperature and/or extend the reaction time. Monitor the reaction progress by TLC or HPLC until the starting material and amide intermediate are no longer observed.

    • Use a Co-Solvent: If the thiophene intermediate has poor solubility in the aqueous acid or base, the reaction will be slow. Adding a water-miscible co-solvent like ethanol, dioxane, or ethylene glycol can improve solubility and increase the reaction rate.

    • Switch Hydrolysis Conditions: If basic hydrolysis (e.g., 10% NaOH) is ineffective, consider switching to strong acidic conditions (e.g., 50% H₂SO₄ or concentrated HCl) and refluxing. The choice can depend on the stability of other functional groups on your molecule.

Q4: I am getting a good conversion, but my final yield is low. I suspect the product is decarboxylating. How can I confirm this and prevent it?

A4: Thiophene-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, especially at high temperatures in the presence of strong acid.[10][11]

  • Causality: Aromatic carboxylic acids can lose CO₂ via an electrophilic substitution mechanism where a proton replaces the carboxyl group. This is often favored by high temperatures and can be catalyzed by acid. The stability of the resulting carbanion/intermediate on the thiophene ring influences the ease of this process.

  • Solutions:

    • Use Milder Conditions: Avoid excessively high temperatures during hydrolysis and work-up. If using strong acid, try to keep the temperature at or below 100-110 °C if possible.

    • Favor Basic Hydrolysis: Base-catalyzed hydrolysis forms the carboxylate salt, which is generally much more resistant to decarboxylation than the free carboxylic acid. Therefore, basic hydrolysis is often the preferred method to avoid this side reaction.

    • Careful Acidification: During the work-up of a basic hydrolysis, add acid slowly and at a low temperature (e.g., in an ice bath) to precipitate the carboxylic acid product. Do not heat the acidified mixture.[2]

    • Confirmation: Decarboxylation can be confirmed by identifying the byproduct, 4-Ethyl-5-phenylthiophene, in your crude reaction mixture using techniques like GC-MS or ¹H NMR.

Part 3: Purification

Purifying thiophene carboxylic acids can be challenging due to their polarity, acidity, and potential for "oiling out" instead of crystallizing.

Q5: My crude product is a persistent oil or fails to crystallize from common solvents. What purification strategies can I employ?

A5: "Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated liquid. This is often due to the presence of impurities that disrupt crystal lattice formation.

  • Causality: The target molecule has both non-polar (phenyl, ethyl) and polar (carboxylic acid) features, which can complicate solvent selection for recrystallization. Impurities from the synthesis can act as "eutectic-melters," lowering the melting point of the mixture and favoring oil formation.[12]

  • Solutions:

    • Thorough Work-up: Before attempting to crystallize, ensure your crude product is as clean as possible. Wash the organic extract of your product with dilute acid to remove any basic impurities and with brine to remove water-soluble materials.

    • Systematic Solvent Screening: Test the solubility of your crude oil in a range of solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) at both room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[13]

    • Two-Solvent Recrystallization: This is often effective for oils. Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently turbid. Gentle heating to clarify followed by slow cooling can induce crystallization.[12]

    • Scratching and Seeding: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. If you have a small amount of pure solid from a previous batch, adding a "seed" crystal can initiate crystallization.[12]

    • Column Chromatography: If recrystallization fails, column chromatography is the next logical step. Use a solvent system that gives a good R_f value (0.2-0.4) on TLC. To prevent streaking, which is common with carboxylic acids on silica gel, add a small amount (0.5-1%) of acetic acid to the eluent.[13]

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of sulfur in the Gewald reaction? A: After the initial Knoevenagel-Cope condensation, the resulting product is deprotonated by the base. This nucleophile then attacks the elemental sulfur ring (typically S₈), opening it to form a polysulfide intermediate.[3][5] This intermediate then undergoes cyclization and subsequent aromatization, which is the thermodynamic driving force for the entire reaction, to form the stable thiophene ring.[4]

G knoevenagel 1. Knoevenagel Condensation sulfur_add 2. Sulfur Addition (Ring Opening) knoevenagel->sulfur_add Forms reactive intermediate cyclization 3. Intramolecular Cyclization sulfur_add->cyclization Forms polysulfide aromatization 4. Aromatization (H₂S Elimination) cyclization->aromatization Forms dihydrothiophene Thiophene Thiophene aromatization->Thiophene Final Product

Caption: Simplified mechanistic steps of the Gewald reaction.

Q: What is the best way to monitor the progress of the hydrolysis step? A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the hydrolysis. The starting nitrile is typically much less polar than the final carboxylic acid product. Use a silica gel plate and an eluent like 30-50% ethyl acetate in hexanes with 1% acetic acid. The nitrile will have a high R_f, while the carboxylic acid will have a low R_f and may streak without the added acetic acid. The intermediate amide will appear at an R_f between the two. The reaction is complete when the spot corresponding to the nitrile has completely disappeared.

Q: Can this synthesis be performed on a large scale? A: Yes, but scaling up introduces new challenges. Heat transfer becomes critical, especially for the potentially exothermic Gewald reaction. The rate of addition of reagents must be carefully controlled. For purification, large-scale recrystallization is often preferred over chromatography due to cost and solvent usage. A thorough process safety review should be conducted, paying attention to the handling of elemental sulfur and the potential evolution of hydrogen sulfide (H₂S) gas.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing low yield issues.

G cluster_step1 Step 1 Analysis cluster_step2 Step 2 Analysis Start Low Final Yield Check_Step1 Analyze Crude from Step 1 (Gewald) Start->Check_Step1 Check_Step2 Analyze Crude from Step 2 (Hydrolysis) Start->Check_Step2 Check_Purification Evaluate Purification Losses Start->Check_Purification Step1_Result Major Components? Check_Step1->Step1_Result Step2_Result Major Components? Check_Step2->Step2_Result Unreacted_SM Unreacted Starting Materials Step1_Result->Unreacted_SM Yes Side_Products Dimer or Polymer Byproducts Step1_Result->Side_Products Yes Action_SM Action: - Increase Temp/Time - Check Reagent Purity - Use Microwave Unreacted_SM->Action_SM Action_Side Action: - Use Two-Step Protocol - Change Base/Solvent Side_Products->Action_Side Unreacted_Nitrile Unreacted Nitrile or Amide Step2_Result->Unreacted_Nitrile Yes Decarbox_Product Decarboxylated Byproduct Step2_Result->Decarbox_Product Yes Action_Hydrolysis Action: - Increase Temp/Time - Add Co-Solvent Unreacted_Nitrile->Action_Hydrolysis Action_Decarbox Action: - Use Milder Conditions - Favor Basic Hydrolysis - Cool Before Acidification Decarbox_Product->Action_Decarbox

Sources

Optimization

Technical Support Center: Preventing Decarboxylation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid during Heating

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals Welcome to your dedicated resource for navigating the complexities of working with 4-Ethyl-5-phenylthiophene-2-carboxylic acid. As Senio...

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Author: BenchChem Technical Support Team. Date: March 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your dedicated resource for navigating the complexities of working with 4-Ethyl-5-phenylthiophene-2-carboxylic acid. As Senior Application Scientists, we understand the critical importance of maintaining the structural integrity of your compounds during synthesis and experimentation. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols specifically designed to address and mitigate the common challenge of thermal decarboxylation.

The Core Challenge: Understanding Thermal Decarboxylation

Thiophene-2-carboxylic acids, including 4-Ethyl-5-phenylthiophene-2-carboxylic acid, are susceptible to losing their carboxylic acid group as carbon dioxide (CO₂) upon heating. This process, known as decarboxylation, can significantly reduce the yield of your desired product and introduce impurities, complicating downstream applications. The propensity for decarboxylation is influenced by several factors, including the substitution pattern on the thiophene ring and the specific reaction conditions employed. While thiophene-2-carboxylic acid is generally more resistant to decarboxylation than its furan and pyrrole counterparts, it is not immune, especially under harsh thermal conditions.[1]

The mechanism of decarboxylation often involves the formation of a stabilized intermediate, which is facilitated by the electron-rich nature of the thiophene ring. The ethyl and phenyl substituents on the 4- and 5-positions can further modulate the electron density and, consequently, the compound's stability.

Troubleshooting Guide & FAQs

This section provides direct answers to common issues encountered during experiments involving the heating of 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

Question 1: I'm observing a significant loss of my starting material and the formation of what I suspect is 4-Ethyl-5-phenylthiophene in a reaction that requires heating. What is the likely cause?

Answer: You are most likely observing thermal decarboxylation. The carboxylic acid group at the 2-position of the thiophene ring is being eliminated as CO₂, resulting in the formation of the corresponding decarboxylated byproduct. This is a known thermal degradation pathway for many heteroaromatic carboxylic acids.

Question 2: What is the typical temperature range where I should be concerned about the decarboxylation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid?

Answer: While the precise temperature for the onset of significant decarboxylation is specific to your reaction conditions (solvent, concentration, presence of catalysts), many thiophene-2-carboxylic acids can begin to decarboxylate at temperatures exceeding 150°C. It is crucial to experimentally determine the thermal stability of your compound under your specific conditions.

Question 3: How can I minimize or prevent decarboxylation when my reaction requires elevated temperatures?

Answer: Several strategies can be employed to mitigate unwanted decarboxylation:

  • Optimize Reaction Temperature and Time: The most direct approach is to conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Minimizing the reaction time at elevated temperatures can also reduce the extent of decarboxylation.

  • Solvent Selection: The choice of solvent can influence thermal stability. High-boiling point, aprotic solvents are often used, but their effects should be empirically evaluated.

  • Protective Group Strategy: A highly effective method is to protect the carboxylic acid functionality as an ester (e.g., methyl or ethyl ester) prior to the heating step.[2] Esters are generally more resistant to thermal decarboxylation. The carboxylic acid can be regenerated in a subsequent step under milder conditions.

  • Alternative Synthetic Routes: It may be beneficial to reconsider the overall synthetic strategy. Are there alternative pathways to your target molecule that do not involve heating the sensitive thiophene-2-carboxylic acid intermediate? Metal-catalyzed cross-coupling reactions, for instance, often proceed under milder conditions.[3]

Question 4: What analytical techniques are best suited for monitoring the decarboxylation of my compound?

Answer: A multi-faceted analytical approach is recommended for accurate monitoring:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent quantitative technique to monitor the disappearance of the starting material and the appearance of the decarboxylated product. However, for real-time monitoring, the analysis time can be a limitation.[4]

  • Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be a powerful tool for real-time monitoring of the decarboxylation reaction by tracking changes in the characteristic vibrational bands of the carboxylic acid and the evolving product.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structures of both the starting material and the decarboxylated byproduct. NMR can also be used for quantitative analysis of the reaction mixture.[6]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the more volatile decarboxylated product.

Experimental Protocols

Protocol 1: Thermal Stability Assessment

Objective: To determine the temperature at which significant decarboxylation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid occurs under specific solvent conditions.

Materials:

  • 4-Ethyl-5-phenylthiophene-2-carboxylic acid

  • High-boiling point solvent (e.g., DMSO, DMF, or Dowtherm A)

  • Reaction vials with stir bars

  • Precisely controlled heating block or oil bath

  • HPLC system for analysis

Procedure:

  • Prepare a stock solution of 4-Ethyl-5-phenylthiophene-2-carboxylic acid in the chosen solvent at a known concentration (e.g., 5 mg/mL).

  • Aliquot the solution into a series of reaction vials.

  • Heat each vial at a different, accurately controlled temperature (e.g., 100°C, 120°C, 140°C, 160°C, 180°C) for a standardized time (e.g., 2 hours).

  • After the heating period, allow the vials to cool to room temperature.

  • Dilute a sample from each vial and analyze by HPLC to quantify the remaining starting material and the amount of 4-Ethyl-5-phenylthiophene formed.

  • Plot the percentage of decarboxylation against temperature to establish a thermal stability profile.

Protocol 2: Esterification for Carboxylic Acid Protection

Objective: To convert 4-Ethyl-5-phenylthiophene-2-carboxylic acid to its corresponding ethyl ester to enhance thermal stability.

Materials:

  • 4-Ethyl-5-phenylthiophene-2-carboxylic acid

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Ethyl-5-phenylthiophene-2-carboxylic acid in an excess of anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the ethyl ester into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude ethyl 4-ethyl-5-phenylthiophene-2-carboxylate can be purified by column chromatography if necessary.

Data Presentation

Table 1: Illustrative Thermal Stability Data
Temperature (°C)Time (hours)SolventPercent Decarboxylation (%)
1002DMSO< 2
1202DMSO~ 8
1402DMSO~ 25
1602DMSO~ 65
1802DMSO> 90

Disclaimer: This data is for illustrative purposes only. Actual results will vary based on specific experimental parameters.

Visualizations

Diagram 1: Decarboxylation Pathway

G cluster_0 Thermal Decarboxylation Start 4-Ethyl-5-phenylthiophene-2-carboxylic acid Intermediate Stabilized Intermediate Start->Intermediate  Heat (Δ) Product 4-Ethyl-5-phenylthiophene Intermediate->Product CO2 CO₂

Caption: Proposed pathway for thermal decarboxylation.

Diagram 2: Protective Group Strategy Workflow

G cluster_1 Protective Group Workflow Start Starting Material: 4-Ethyl-5-phenylthiophene-2-carboxylic acid Protection Step 1: Protection (e.g., Esterification) Start->Protection Reaction Step 2: High-Temperature Reaction Protection->Reaction Deprotection Step 3: Deprotection (e.g., Saponification) Reaction->Deprotection Final Final Product with Carboxylic Acid Intact Deprotection->Final

Caption: Workflow for preventing decarboxylation via protection.

References

  • Agilent. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation in Cannabis Flower and Oil Samples Using Infrared Spectroscopy.
  • Gigopulu, O., Geskovski, N., Stefkov, G., Stoilkovska Gjorgievska, V., Slaveska Spirevska, I., Huck, C. W., & Makreski, P. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267(Pt 2), 120471.
  • YouTube. (2020, January 16). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
  • ProQuest. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
  • ACS Omega. (2026, February 12). Carboxylic Acids as Versatile Precursors: Advances in Decarboxylation Strategies for Modern Organic Synthesis.
  • Kresge, A. J. (n.d.). 6.1 Introduction 6.2 General Comments on the Esterification of Carboxylic Acids.

Sources

Troubleshooting

Optimizing HPLC mobile phase for 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Welcome to the Technical Support and Method Development Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Method Development Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-Ethyl-5-phenylthiophene-2-carboxylic acid .

This compound presents a unique analytical challenge: it combines a highly lipophilic backbone (ethyl and phenyl substituents on a thiophene ring) with an ionizable carboxylic acid moiety. Successfully resolving this compound in Reversed-Phase Liquid Chromatography (RPLC) requires strict control over the thermodynamic equilibrium of the molecule, specifically governing its ionization state and hydrophobic interactions.

Part 1: Core Physicochemical Profiling

To optimize a method, we must first understand the molecule's intrinsic properties. The base structure, thiophene-2-carboxylic acid, has a known pKa​ of 3.49 and is soluble in organic solvents[1]. The addition of the ethyl and phenyl groups significantly increases the hydrophobicity (LogP) while maintaining the weak acid functionality.

Table 1: Chromatographic Profiling Data for 4-Ethyl-5-phenylthiophene-2-carboxylic acid

ParameterValue / EstimateChromatographic Implication
Functional Group Carboxylic Acid ( −COOH )Prone to ionization; requires acidic mobile phase to suppress charge.
Estimated pKa​ ~3.5 - 4.0Mobile phase pH must be strictly maintained ≤2.0 to ensure >99% protonation.
Hydrophobicity High (Bulky aromatics)Strong retention on C18 phases; requires high elution strength (Acetonitrile).
UV Absorbance Strong (Conjugated π system)Excellent sensitivity at 230-260 nm; requires low-UV cutoff buffers.

Part 2: Technical Troubleshooting & FAQs

Q1: Why does 4-Ethyl-5-phenylthiophene-2-carboxylic acid exhibit severe peak tailing or peak splitting in my current method?

The Causality: Peak splitting or severe tailing in carboxylic acids is almost always a symptom of pH mismatch and dynamic equilibrium . According to the Henderson-Hasselbalch equation, if your mobile phase pH is near the analyte's pKa​ (~3.5), the molecule exists in a 50/50 equilibrium between its protonated (neutral, highly hydrophobic) and deprotonated (anionic, highly polar) states[2]. Because these two forms partition differently into the C18 stationary phase, they travel at different velocities down the column, resulting in a split or severely broadened peak. The Solution: You must force the equilibrium entirely to the neutral state. Adjust the mobile phase pH to at least 1.5 to 2.0 units below the pKa​ [2]. Using 0.1% Phosphoric acid ( pH≈2.1 ) or 0.1% Trifluoroacetic acid (TFA) will fully protonate the carboxylate group, restoring a sharp, Gaussian peak shape.

Q2: What is the optimal buffer system for this compound if I am using UV detection versus LC-MS?

The Causality: Buffer selection dictates both the ionization suppression and the detector baseline stability.

  • For HPLC-UV: 0.1% Phosphoric acid ( H3​PO4​ ) is the gold standard. It provides excellent buffering capacity at low pH, does not form ion-pairs, and is completely transparent down to 200 nm, allowing you to exploit the strong π−π∗ transitions of the phenylthiophene ring[3].

  • For LC-MS: Phosphoric acid is non-volatile and will contaminate the MS source. Instead, use 0.1% Formic acid ( pH≈2.7 ). While the pH is slightly closer to the pKa​ , it provides sufficient suppression for MS applications while ensuring optimal droplet desolvation and electrospray ionization (ESI) in negative mode[3].

Q3: My retention times are shifting earlier when I inject larger sample volumes. How do I fix this?

The Causality: This is a classic buffer capacity failure at the column head. If your sample is dissolved in a diluent with a higher pH or higher organic content than your mobile phase, a large injection volume temporarily overwhelms the mobile phase's buffering capacity. The local pH at the injection plug spikes, ionizing the carboxylic acid and causing it to elute prematurely before the mobile phase can re-protonate it[4]. The Solution: Always dissolve your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 20% Acetonitrile / 80% Aqueous Buffer). If you must use 100% organic solvent to dissolve the standard, restrict your injection volume to ≤2μL to allow the mobile phase to instantly dilute and buffer the plug upon injection[4].

Q4: Should I use Methanol or Acetonitrile as the organic modifier?

The Causality: For bulky, rigid aromatic compounds like 4-Ethyl-5-phenylthiophene-2-carboxylic acid, Acetonitrile is vastly superior. Acetonitrile operates via dipole-dipole interactions and provides higher elution strength for lipophilic π -systems compared to the hydrogen-bonding mechanism of methanol. Furthermore, acetonitrile has a lower viscosity when mixed with water, which keeps system backpressure manageable during gradient elution.

Part 3: Diagnostic Logic & Workflows

Below is the diagnostic logic tree for resolving peak shape anomalies for this specific class of compounds.

G Start Peak Tailing or Splitting Observed? CheckPH Check Mobile Phase pH Is pH < 2.0? Start->CheckPH AdjustPH Adjust pH to 2.0 (Use 0.1% H3PO4) CheckPH->AdjustPH No CheckBuffer Check Sample Diluent Matches Mobile Phase? CheckPH->CheckBuffer Yes AdjustPH->CheckBuffer FixDiluent Re-dilute sample in Initial Gradient % CheckBuffer->FixDiluent No CheckInj Check Injection Vol Is Vol > 5 µL? CheckBuffer->CheckInj Yes FixDiluent->CheckInj ReduceInj Reduce Injection Vol to prevent breakthrough CheckInj->ReduceInj Yes Resolved Optimal Gaussian Peak Achieved CheckInj->Resolved No ReduceInj->Resolved

Caption: Logic tree for diagnosing and resolving peak shape anomalies in carboxylic acid HPLC.

Part 4: Buffer Selection & Quantitative Data

Selecting the correct additive is the most critical step. The table below synthesizes the quantitative parameters for mobile phase additives suitable for thiophene-carboxylic acids.

Table 2: Mobile Phase Additive Selection Matrix

AdditiveConcentrationResulting pHUV Cutoff (nm)MS Compatible?Primary Use Case
Phosphoric Acid 0.1% v/v~2.1195NoRoutine UV assay; ultimate peak shape[3].
Formic Acid 0.1% v/v~2.7210YesLC-MS/MS quantification[3].
Trifluoroacetic Acid 0.05% v/v~2.0210LimitedHighly lipophilic impurities; provides ion-pairing[3].

Part 5: Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology for the mobile phase preparation and gradient execution. This protocol is designed as a self-validating system : if the System Suitability Testing (SST) criteria at the end fail, the protocol dictates an immediate root-cause check, preventing the generation of invalid data.

Step-by-Step Methodology: RPLC Optimization for 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Phase 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a clean volumetric flask. Add exactly 1.0 mL of HPLC-grade Phosphoric acid (85% w/w). Mix thoroughly and sonicate for 10 minutes to degas. Mechanistic note: 0.1% v/v yields a pH of ~2.1, ensuring the thiophene-carboxylic acid is fully protonated[3].

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. No acid is strictly required in Phase B, but adding 0.05% Phosphoric acid can prevent baseline drift during steep gradients.

  • Sample Diluent: Prepare a mixture of 20% Acetonitrile and 80% Water. Dissolve the target analyte to a working concentration of 0.1 mg/mL.

Phase 2: Chromatographic Conditions

  • Column: End-capped C18 column (e.g., 100 x 4.6 mm, 3 µm). End-capping is critical to prevent secondary interactions between the carboxylic acid and unreacted surface silanols.

  • Column Temperature: Set to 40°C. Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening the peak.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte at the column head)

    • 2.0 - 10.0 min: 30% 90% B (Linear ramp to elute the highly lipophilic phenyl/ethyl groups)

    • 10.0 - 12.0 min: 90% B (Wash phase)

    • 12.0 - 15.0 min: 30% B (Re-equilibration)

Phase 3: System Suitability Testing (SST) - The Validation Gate Inject the 0.1 mg/mL standard in triplicate. The system is only considered valid and ready for experimental use if it meets the following criteria:

  • Retention Time RSD: ≤1.0% (Validates proper column re-equilibration and buffer capacity).

  • Tailing Factor ( Tf​ ): 0.9≤Tf​≤1.2 (Validates that the pH is successfully suppressing ionization. If Tf​>1.2 , verify the pH of Mobile Phase A).

  • Theoretical Plates ( N ): >10,000 (Validates column bed integrity and optimal mass transfer).

Workflow A 1. Analyte Profiling pKa ~3.5, High LogP B 2. Buffer Selection 0.1% H3PO4 (pH 2.1) A->B C 3. Organic Modifier Acetonitrile (Gradient) B->C D 4. Column Choice C18 End-capped, 40°C C->D E 5. System Validation SST & Tailing Check D->E

Caption: Step-by-step reversed-phase HPLC method development workflow for lipophilic acidic compounds.

References

  • Tindall, B. "Selecting Buffer pH in Reversed-Phase HPLC." YolaSite / Farmatel. Available at:[Link]

  • Stoll, D. R. "Effects of Buffer Capacity in Reversed-Phase Liquid Chromatography, Part I: Relationship Between the Sample- and Mobile-Phase Buffers." LCGC International. Available at:[Link]

  • Dong, M. W. "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." LCGC International. Available at:[Link]

  • Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC." Waters Corporation. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 4-Ethyl-5-phenylthiophene-2-carboxylic Acid Synthesis

Welcome to the Technical Support Center dedicated to the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important thiophene derivative. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Ethyl-5-phenylthiophene-2-carboxylic acid, and what are the key challenges?

A1: Two primary synthetic strategies are commonly employed for the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. Each presents a unique set of challenges related to impurity formation.

  • Route 1: The Gewald Reaction and Subsequent Functional Group Interconversions. This is a popular and convergent approach. It typically involves:

    • A Gewald aminothiophene synthesis using 1-phenyl-1-butanone, an active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile), and elemental sulfur to form a 2-amino-4-ethyl-5-phenylthiophene-3-carbonitrile or carboxylate intermediate.[1]

    • Conversion of the 2-amino group to a different functionality, often via a Sandmeyer-type reaction, to introduce a group that can be subsequently removed or converted to a hydrogen atom.

    • Hydrolysis of the nitrile or ester at the 2-position to the desired carboxylic acid.

    The main challenges with this route are controlling side reactions during the Gewald synthesis, achieving complete conversion of the sterically hindered 2-amino group, and the potential for incomplete hydrolysis of the nitrile or ester.

  • Route 2: Suzuki-Miyaura Cross-Coupling. This approach involves the formation of the thiophene ring first, followed by the introduction of the phenyl group. A typical sequence is:

    • Synthesis of a 4-ethyl-5-halothiophene-2-carboxylic acid or its ester.

    • Palladium-catalyzed Suzuki-Miyaura cross-coupling with phenylboronic acid.

    Key challenges here include the potential for homo-coupling of the boronic acid, dehalogenation of the thiophene substrate, and purification of the final product from palladium residues and other coupling byproducts.[2]

Q2: I have a persistent impurity with a similar mass to my product. What could it be?

A2: A common and often difficult-to-remove impurity is the corresponding amide (4-Ethyl-5-phenylthiophene-2-carboxamide) if you are synthesizing the carboxylic acid via hydrolysis of a nitrile intermediate. This is particularly prevalent with sterically hindered nitriles where the hydrolysis may not go to completion.[3] Another possibility, though less common, is the decarboxylated product (4-Ethyl-5-phenylthiophene), especially if the final purification or reaction workup involves high temperatures.

Q3: My final product has a yellow or brownish tint. What is the likely cause?

A3: A persistent color in your final product often indicates the presence of trace impurities. These can include:

  • Residual elemental sulfur: If the Gewald reaction was your first step, trace amounts of unreacted sulfur can be carried through the synthesis.

  • Polysulfides: These can form as byproducts during the Gewald reaction and can be colored.

  • Oxidation products: Thiophene rings can be susceptible to oxidation, especially under harsh reaction conditions, leading to colored byproducts.

  • Palladium residues: If a Suzuki coupling was employed, residual palladium species can impart a dark color to the product.

Troubleshooting Guide: A Deeper Dive

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

Part 1: Impurities Arising from the Gewald Reaction Route

The Gewald reaction is a powerful tool for the one-pot synthesis of substituted 2-aminothiophenes.[4] However, its multicomponent nature can lead to a variety of impurities.

Scenario 1: Low yield and multiple spots on TLC after the Gewald reaction.

  • Potential Cause: Incomplete Knoevenagel condensation, inefficient sulfur addition, or side reactions of the starting materials. The Knoevenagel condensation between 1-phenyl-1-butanone and the active methylene nitrile is the first step and can be reversible.[5]

  • Troubleshooting & Protocol:

    • Optimize the Knoevenagel Condensation:

      • Base Selection: The choice of base is critical. For a ketone like 1-phenyl-1-butanone, a secondary amine like morpholine or piperidine is often effective.

      • Water Removal: The condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.

    • Enhance Sulfur Reactivity:

      • Solvent Choice: Polar aprotic solvents like DMF or DMSO can improve the solubility and reactivity of elemental sulfur.

      • Temperature Control: The reaction is typically run at a slightly elevated temperature (40-60 °C) to facilitate the reaction without promoting side reactions.

    • Purification of the Intermediate: It is often beneficial to purify the intermediate 2-aminothiophene derivative by recrystallization (e.g., from ethanol or an ethanol/water mixture) before proceeding to the next step.

Scenario 2: Presence of an unexpected byproduct after the Sandmeyer reaction to remove the 2-amino group.

  • Potential Cause: The Sandmeyer reaction, which proceeds via a diazonium salt, is prone to side reactions, especially with sterically hindered substrates.[6] Common byproducts include the corresponding phenol (from reaction with water), and products from radical-mediated side reactions.[7]

  • Troubleshooting & Protocol:

    • Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0-5 °C to minimize the decomposition of the diazonium salt.

    • Choice of Reagent: For the conversion of the diazonium salt to a hydrogen atom (deamination), hypophosphorous acid (H₃PO₂) is a common reagent. Ensure it is fresh and of high quality.

    • Non-Aqueous Diazotization: For sterically hindered and less soluble amines, consider using tert-butyl nitrite (TBN) in an organic solvent, which can provide cleaner conversions.[6]

Scenario 3: Incomplete hydrolysis of the 2-cyano or 2-carboxylate ester group.

  • Potential Cause: The 4-ethyl and 5-phenyl groups create significant steric hindrance around the 2-position, making hydrolysis of a nitrile or ester to the carboxylic acid challenging.[3][8] This can lead to the isolation of the corresponding amide or unreacted starting material.

  • Troubleshooting & Protocol:

    • Harsh Hydrolysis Conditions:

      • Acid Hydrolysis: Refluxing with a strong acid like concentrated HCl or a mixture of sulfuric acid and water for an extended period is often necessary.[9]

      • Base Hydrolysis: Strong basic conditions (e.g., refluxing with NaOH or KOH in a high-boiling solvent like ethylene glycol) followed by acidification can also be effective.[9]

    • Monitoring the Reaction: Closely monitor the reaction by TLC or HPLC to ensure complete conversion. The amide intermediate will have a different polarity than the starting material and the final carboxylic acid.

    • Purification: If the amide impurity is present, it can sometimes be separated from the carboxylic acid by careful pH adjustment during an aqueous workup, as the carboxylic acid will be soluble in a basic aqueous solution while the amide will be less so.

Part 2: Impurities Arising from the Suzuki-Miyaura Cross-Coupling Route

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[10] However, it is not without its potential for byproduct formation.

Scenario 4: Presence of biphenyl and dehalogenated thiophene in the product mixture.

  • Potential Cause: These are common byproducts of the Suzuki coupling. Biphenyl arises from the homo-coupling of phenylboronic acid. Dehalogenation of the 4-ethyl-5-halothiophene-2-carboxylic acid starting material can also occur.[11]

  • Troubleshooting & Protocol:

    • Optimize Reaction Conditions:

      • Palladium Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the outcome. For thiophene substrates, catalysts like Pd(PPh₃)₄ or a combination of a palladium source with a phosphine ligand are commonly used.

      • Base: A weaker base like K₂CO₃ or K₃PO₄ is often preferred over stronger bases like NaOH to minimize side reactions.

      • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to improve solubility and reaction rate.

    • Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the phenylboronic acid to ensure complete consumption of the more valuable thiophene starting material.

    • Purification: Column chromatography on silica gel is usually effective for separating the desired product from these byproducts.

Data Presentation and Protocols

Table 1: Common Impurities and Their Likely Origin
ImpurityChemical NameLikely Synthetic RoutePotential Cause
I-1 4-Ethyl-5-phenylthiophene-2-carboxamideGewald RouteIncomplete hydrolysis of the nitrile intermediate.[3]
I-2 4-Ethyl-5-phenylthiopheneBoth RoutesDecarboxylation of the final product at high temperatures.
I-3 2-Amino-4-ethyl-5-phenylthiophene-3-carbonitrileGewald RouteIncomplete Sandmeyer reaction.
I-4 2-Hydroxy-4-ethyl-5-phenylthiophene-3-carbonitrileGewald RouteReaction of the diazonium intermediate with water.
I-5 BiphenylSuzuki RouteHomo-coupling of phenylboronic acid.[11]
I-6 4-Ethylthiophene-2-carboxylic acidSuzuki RouteDehalogenation of the starting material.[11]
Experimental Protocol: General Purification by Recrystallization
  • Solvent Screening: Dissolve a small amount of the crude 4-Ethyl-5-phenylthiophene-2-carboxylic acid in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, and mixtures thereof) at their boiling points.

  • Hot Filtration: Once a suitable solvent or solvent system is identified (one in which the compound is soluble when hot and sparingly soluble when cold), dissolve the bulk of the crude product in a minimum amount of the hot solvent. If any insoluble impurities are present, perform a hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. A toluene/ethanol mixture (1:1, v/v) has been reported to be effective for recrystallizing similar aryl-substituted thiophene derivatives.[12][13]

Experimental Protocol: General Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A gradient elution system of ethyl acetate in hexanes or dichloromethane is often effective. The polarity of the eluent should be gradually increased. The addition of a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Synthetic Challenges

The following diagrams illustrate the key synthetic pathways and potential points of impurity formation.

Synthesis_Troubleshooting cluster_gewald Route 1: Gewald Synthesis Pathway cluster_suzuki Route 2: Suzuki Coupling Pathway Start_G 1-Phenyl-1-butanone + Ethyl Cyanoacetate + S8 Gewald Gewald Reaction Start_G->Gewald AminoThiophene 2-Amino-4-ethyl-5-phenyl- thiophene-3-carboxylate Gewald->AminoThiophene Impurity_G1 Incomplete Knoevenagel (Starting Materials) Gewald->Impurity_G1 Side Reaction Sandmeyer Diazotization/ Sandmeyer Reaction AminoThiophene->Sandmeyer Intermediate 2-Halo/H-4-ethyl-5-phenyl- thiophene-3-carboxylate Sandmeyer->Intermediate Impurity_G2 Phenol Byproduct Sandmeyer->Impurity_G2 Side Reaction Hydrolysis_G Hydrolysis Intermediate->Hydrolysis_G FinalProduct_G 4-Ethyl-5-phenyl- thiophene-2-carboxylic acid Hydrolysis_G->FinalProduct_G Impurity_G3 Amide Impurity Hydrolysis_G->Impurity_G3 Incomplete Reaction Start_S 4-Ethyl-5-bromo- thiophene-2-carboxylate Suzuki Suzuki Coupling (Phenylboronic Acid, Pd catalyst) Start_S->Suzuki CoupledProduct 4-Ethyl-5-phenyl- thiophene-2-carboxylate Suzuki->CoupledProduct Impurity_S1 Homo-coupling (Biphenyl) Suzuki->Impurity_S1 Side Reaction Impurity_S2 Dehalogenation Suzuki->Impurity_S2 Side Reaction Hydrolysis_S Hydrolysis CoupledProduct->Hydrolysis_S FinalProduct_S 4-Ethyl-5-phenyl- thiophene-2-carboxylic acid Hydrolysis_S->FinalProduct_S

Caption: Synthetic pathways to 4-Ethyl-5-phenylthiophene-2-carboxylic acid and common impurity formation points.

Purification_Workflow Crude Crude 4-Ethyl-5-phenyl- thiophene-2-carboxylic acid Dissolve Dissolve in Base (e.g., aq. NaOH) Crude->Dissolve Wash Wash with Organic Solvent (e.g., Ethyl Acetate) to remove non-acidic impurities Dissolve->Wash Acidify Acidify Aqueous Layer (e.g., with HCl) to precipitate product Wash->Acidify Filter Filter and Collect Solid Acidify->Filter Recrystallize Recrystallize (e.g., Toluene/Ethanol) Filter->Recrystallize Column Column Chromatography (if necessary) Filter->Column If impurities persist Pure Pure Product Recrystallize->Pure Column->Pure

Caption: General workflow for the purification of 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

References

  • Poterov, A. V., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Beilstein Journal of Organic Chemistry, 15, 2678–2683. [Link]

  • Poterov, A. V., et al. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC. [Link]

  • Poterov, A. V., et al. (2026). (PDF) Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]

  • Audubert, C., & Lebel, H. (2017). Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Letters, 19(16), 4407–4410. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-134. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. SynArchive. [Link]

  • Khan, I., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 26(4), 2469–2493. [Link]

  • Ohshima, T., & Yazaki, R. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 1-11. [Link]

  • University of Northern Iowa. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Northern Iowa. [Link]

  • Chemistry Stack Exchange. (2017). Why is the nitrile group not hydrolyzed as well during hydrolysis of imine in Thorpe reaction?. Chemistry Stack Exchange. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]

  • De la Mora-Vargas, J. A., et al. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(15), 4434. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1147, 570-579. [Link]

  • El-Sehrawi, H. M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2291. [Link]

  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]

  • Al-Shammari, M. B., et al. (2023). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry, 99, 106561. [Link]

  • Semantic Scholar. (n.d.). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]

  • Chemistry LibreTexts. (2026). 8.5: Suzuki-Miyara Coupling. Chemistry LibreTexts. [Link]

  • Stokes, B. H., & Ramin, S. (2010). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 6, 99. [Link]

  • Google Patents. (n.d.). Preparation method of 2-thiophenecarboxylic acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Wüst, M., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(4), 903–914. [Link]

  • El-Metwaly, N. M. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Molecular Structure, 1276, 134764. [Link]

  • Mureșan, S., et al. (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 30(14), 3245. [Link]

  • El-Sharkawy, K. A., El-Sehrawi, H. M., & Ibrahim, R. A. (2012). The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate: Synthesis of Annulated Thiophene Derivatives and Their Antitumor Evaluations. International Journal of Organic Chemistry, 2(2), 126-134. [Link]

  • Ghorab, M. M., et al. (2015). Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry, 8(4), 547-553. [Link]

  • Al-Omran, F., & El-Khair, A. A. (2002). A Simple Synthesis of Some New Thienopyridine and Thienopyrimidine Derivatives. Molecules, 7(11), 793-801. [Link]

  • Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
  • Gastaca, B., et al. (2016). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. American Journal of Analytical Chemistry, 7(1), 1-11. [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Analytical Chemistry, 86(9), 4339–4347. [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Save My Exams. [Link]

  • Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society, 6(2), 249-260. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. PMC. [Link]

Sources

Troubleshooting

4-Ethyl-5-phenylthiophene-2-carboxylic acid stability at room temperature vs -20C

Welcome to the technical support center for 4-Ethyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethyl-5-phenylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers to common questions regarding the stability and handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and long-term viability of your compound stocks.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions you might encounter during your work with 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

Q1: I've been storing my solid 4-Ethyl-5-phenylthiophene-2-carboxylic acid at room temperature. Is this compromising its stability?

A1: Storing 4-Ethyl-5-phenylthiophene-2-carboxylic acid at room temperature is not ideal for long-term stability. While the compound may appear stable for short periods, several degradation pathways can be accelerated at ambient temperatures. The primary concerns are gradual oxidation, potential decarboxylation, and photodecomposition if exposed to light. For optimal long-term stability, storage at -20°C is strongly recommended. This significantly slows down potential degradation processes.

Q2: What is the scientific rationale for storing at -20°C versus room temperature? What specific degradation pathways are we trying to prevent?

A2: The recommendation for -20°C storage is based on mitigating three primary degradation pathways that are significantly influenced by temperature:

  • Oxidative Degradation: The thiophene ring can be oxidized, especially in the presence of oxygen and light. This can lead to the formation of thiophene-S-oxides and other degradation products, which will alter the compound's purity and activity.[1][2][3] Storing at -20°C drastically reduces the kinetic energy of molecules, thereby slowing down the rate of oxidation.

  • Thermal Decomposition (Decarboxylation): Carboxylic acids, particularly when attached to aromatic rings, can undergo decarboxylation (loss of CO2) at elevated temperatures.[4][5] While this is more commonly observed at higher temperatures, even at room temperature, this process can occur over extended periods, leading to the formation of 4-ethyl-5-phenylthiophene. Sub-zero temperatures effectively halt this process.

  • Photodecomposition: Thiophene derivatives can be sensitive to light, particularly UV radiation.[6][7] Light can provide the energy to initiate degradation reactions. While storing in the dark is the primary preventative measure, combining this with low temperatures provides an additional layer of protection against any light-induced reactive species.

The following table summarizes the impact of storage temperature on these degradation pathways:

Degradation PathwayRisk at Room Temperature (approx. 20-25°C)Mitigation at -20°C
Oxidation Moderate to High (especially over time)Significantly Reduced
Decarboxylation Low but Possible (long-term)Negligible
Photodecomposition High (if exposed to light)Reduced (in combination with dark storage)
Q3: My compound is in solution. Do the same storage recommendations apply?

A3: Yes, and they are even more critical for solutions. Compounds in solution generally have greater molecular mobility, which can lead to faster degradation rates compared to the solid state. For solutions of 4-Ethyl-5-phenylthiophene-2-carboxylic acid, it is highly recommended to:

  • Use an appropriate solvent: Ensure the compound is fully dissolved and the solvent is of high purity.

  • Store at -20°C or below: This is the standard recommendation for stock solutions of bioactive molecules.

  • Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.

  • Protect from light: Use amber vials or wrap vials in foil.

  • Consider an inert atmosphere: For maximum stability, especially for long-term storage, purging the vial with an inert gas like argon or nitrogen before sealing can displace oxygen and prevent oxidation.[1]

Q4: I've noticed a change in the color of my solid compound over time at room temperature. What could this indicate?

A4: A change in color, for instance, from off-white to a yellowish or brownish hue, is a common visual indicator of degradation. This is often due to the formation of minor impurities from oxidation or other decomposition reactions. If you observe a color change, it is advisable to re-analyze the purity of your compound by methods such as HPLC, LC-MS, or NMR before use in sensitive experiments.

Troubleshooting Guide: Decision-Making for Storage

The following flowchart provides a simple decision-making process for the proper storage of 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

G cluster_storage Storage Protocol for 4-Ethyl-5-phenylthiophene-2-carboxylic acid cluster_solid Solid Compound cluster_solution Compound in Solution start Compound Received format Is the compound in solid form or solution? start->format solid_duration Storage Duration? format->solid_duration Solid solution_use Immediate use or storage? format->solution_use Solution solid_short Short-term (< 1 week) Store at 2-8°C, protected from light. solid_duration->solid_short Short-term solid_long Long-term (> 1 week) Store at -20°C, protected from light, consider inert atmosphere. solid_duration->solid_long Long-term solution_now Use immediately in experiment. solution_use->solution_now Immediate Use solution_store Aliquot into single-use vials. Store at -20°C, protected from light. Purge with inert gas for extended storage. solution_use->solution_store Storage

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Ethyl-5-phenylthiophene-2-carboxylic acid and 5-phenylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential biological activities of 4-Ethyl-5-phenylthiophene-2-carboxylic acid and its parent compound, 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of 4-Ethyl-5-phenylthiophene-2-carboxylic acid and its parent compound, 5-phenylthiophene-2-carboxylic acid. While direct comparative experimental data for these two specific molecules is not extensively available in current literature, this document synthesizes information from structure-activity relationship (SAR) studies of related thiophene derivatives to offer a scientifically grounded perspective on their potential therapeutic value. We will delve into their prospective anti-inflammatory and anticancer activities, supported by representative experimental protocols and data from analogous compounds.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The versatility of the thiophene core allows for substitutions at various positions, which can significantly modulate the compound's biological profile. This guide focuses on two such derivatives, exploring how a simple ethyl substitution might influence their activity.

Chemical Structures

CompoundStructure
5-phenylthiophene-2-carboxylic acid5-phenylthiophene-2-carboxylic acid
4-Ethyl-5-phenylthiophene-2-carboxylic acid4-Ethyl-5-phenylthiophene-2-carboxylic acid

Comparative Analysis of Biological Activity

The introduction of an ethyl group at the 4-position of the thiophene ring in 5-phenylthiophene-2-carboxylic acid is a subtle yet potentially impactful structural modification. Based on established principles of structure-activity relationships for this class of compounds, we can hypothesize the following effects on its biological activity.

Anti-inflammatory Activity

Thiophene derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their activity.

The addition of a small alkyl group, such as an ethyl group, at the 4-position could influence the molecule's interaction with the active site of COX enzymes. This substitution may enhance the compound's lipophilicity, potentially improving its membrane permeability and access to the enzyme. Furthermore, the ethyl group could provide additional van der Waals interactions within the enzyme's binding pocket, which may lead to enhanced inhibitory potency.

While direct IC50 values for our target compounds are not available, the table below presents data for related thiophene derivatives, illustrating the potential for potent COX-2 inhibition within this chemical class.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Thiophene Derivatives

CompoundCOX-2 IC50 (µM)Reference
A 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative0.31 - 1.40[2]
A Thiophene Pyrazole HybridSubmicromolar[2]
Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents, with activities demonstrated against a variety of cancer cell lines.[3][4] The mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1]

The ethyl group on the 4-position of the thiophene ring could impact anticancer activity in several ways. Similar to its potential effect on anti-inflammatory activity, the increased lipophilicity could enhance cellular uptake. The steric bulk of the ethyl group might also influence the molecule's preferred conformation, potentially leading to a better fit in the binding site of a cancer-related target protein.

The following table summarizes the cytotoxic activity of some substituted thiophene derivatives against various cancer cell lines, showcasing the potential for this class of compounds in oncology research.

Table 2: In Vitro Cytotoxic Activity of Representative Thiophene Derivatives

CompoundCell LineIC50 (µM)Reference
A Thienopyrrole Derivative (3b)HepG23.105[3]
A Thienopyrrole Derivative (3b)PC-32.15[3]
A Thienopyrimidine Derivative (4c)HepG23.023[3]
A Thienopyrimidine Derivative (4c)PC-33.12[3]
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate derivative (8e)Various0.411 - 2.8[4]

Hypothetical Signaling Pathway

The anti-inflammatory effects of many thiophene derivatives are attributed to their inhibition of the cyclooxygenase (COX) pathway. The diagram below illustrates a simplified representation of this pathway, highlighting the role of COX-2 in the production of prostaglandins, which are key mediators of inflammation. The hypothetical inhibitory action of the thiophene carboxylic acids is also depicted.

a cluster_0 Inflammatory Stimuli cluster_1 Prostaglandin Synthesis cluster_2 Inflammatory Response Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Pain, Fever, Swelling Pain, Fever, Swelling Prostaglandins->Pain, Fever, Swelling Thiophene Carboxylic Acids Thiophene Carboxylic Acids Thiophene Carboxylic Acids->COX-2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway by thiophene carboxylic acids.

Experimental Protocols

To facilitate further research into the comparative activities of these compounds, we provide detailed, representative protocols for key in vitro assays.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of the compounds on cancer cell lines.

b cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed cells in 96-well plates Seed cells in 96-well plates Add compounds at various concentrations Add compounds at various concentrations Seed cells in 96-well plates->Add compounds at various concentrations Incubate for 48-72 hours Incubate for 48-72 hours Add compounds at various concentrations->Incubate for 48-72 hours Add MTT solution Add MTT solution Incubate for 48-72 hours->Add MTT solution Incubate for 4 hours Incubate for 4 hours Add MTT solution->Incubate for 4 hours Add solubilization solution Add solubilization solution Incubate for 4 hours->Add solubilization solution Read absorbance at 570 nm Read absorbance at 570 nm Add solubilization solution->Read absorbance at 570 nm Calculate IC50 values Calculate IC50 values Read absorbance at 570 nm->Calculate IC50 values

Caption: General workflow for an in vitro cytotoxicity MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HepG2, PC-3)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (4-Ethyl-5-phenylthiophene-2-carboxylic acid and 5-phenylthiophene-2-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5]

Protocol 2: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the compounds against the COX-2 enzyme.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Cofactor

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds

  • A known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, cofactor, probe, and arachidonic acid according to the manufacturer's instructions.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • Assay Buffer

    • Test compound at various concentrations or vehicle control.

    • COX-2 enzyme solution.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes in a kinetic mode.

  • Data Analysis: Determine the rate of the reaction (slope) from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[6][7][8]

Conclusion

While direct experimental evidence is lacking for a head-to-head comparison, the principles of medicinal chemistry and structure-activity relationships suggest that 4-Ethyl-5-phenylthiophene-2-carboxylic acid may exhibit enhanced biological activity compared to its parent compound, 5-phenylthiophene-2-carboxylic acid. The presence of the 4-ethyl group could favorably influence its pharmacokinetic and pharmacodynamic properties, potentially leading to increased anti-inflammatory and anticancer efficacy. The experimental protocols provided herein offer a robust framework for the empirical validation of these hypotheses. Further investigation into these and other related thiophene derivatives is warranted to fully elucidate their therapeutic potential.

References

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. MDPI. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. ScienceDirect. [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. [Link]

  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC - NIH. [Link]

Sources

Comparative

Comparative Biological Efficacy of 4-Ethyl-5-Phenylthiophene-2-Carboxylic Acid Analogs: A Guide to Target-Specific Derivatization

Executive Summary & Core Pharmacophore Logic In modern drug discovery, the 5-phenylthiophene-2-carboxylic acid scaffold is recognized as a highly versatile, privileged pharmacophore. When functionalized with a 4-ethyl gr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Pharmacophore Logic

In modern drug discovery, the 5-phenylthiophene-2-carboxylic acid scaffold is recognized as a highly versatile, privileged pharmacophore. When functionalized with a 4-ethyl group (e.g., CAS 937599-47-8 ), the resulting 4-ethyl-5-phenylthiophene-2-carboxylic acid core gains critical steric properties. The 4-ethyl substitution forces the adjacent 5-phenyl ring out of coplanarity due to steric clash, deliberately locking the molecule into a restricted bioactive conformation. This conformational rigidity is a proven strategy to enhance selectivity for deep hydrophobic pockets while minimizing off-target promiscuity.

This guide objectively compares the biological efficacy of this scaffold and its closely related analogs across three distinct therapeutic targets: Protein-Tyrosine Phosphatase 1B (PTP1B) , SARS-CoV-2 Main Protease (Mpro) , and Atypical Chemokine Receptor 3 (ACKR3) . By analyzing the causality behind specific derivatizations (amides, thioesters, and amino substitutions), we provide a self-validating framework for evaluating these compounds in preclinical workflows.

Mechanistic Causality: How Derivatization Dictates Target Engagement

The biological efficacy of the 4-ethyl-5-phenylthiophene-2-carboxylic acid core is entirely dependent on the functionalization of the C2-carboxylic acid and C3 positions.

  • PTP1B Inhibition (Metabolic Disorders): PTP1B features a highly positively charged active site. Retaining the free 2-carboxylic acid is non-negotiable here, as it acts as a critical phosphotyrosine (pTyr) mimetic, forming a direct salt bridge with Arg221. As detailed in [1], adding a 3-oxalylamino group creates a classical competitive inhibitor, while the 4-ethyl-5-phenyl moiety probes the adjacent lipophilic secondary binding pocket.

  • SARS-CoV-2 Mpro Inhibition (Antiviral): Mpro requires a covalent modifier to halt its catalytic dyad (Cys145/His41). By converting the 2-carboxylic acid into a thioester, the scaffold is transformed into a highly reactive warhead. The thioester acts as a suicide substrate; Cys145 attacks the carbonyl, releasing the thiol leaving group and covalently acylating the enzyme, a mechanism validated in recent [2].

  • ACKR3 Agonism (Antiplatelet Therapy): ACKR3 is an atypical G-protein-coupled receptor (GPCR). Amide coupling of the 2-carboxylic acid with various amines (e.g., piperidine derivatives) shifts the scaffold from an enzyme inhibitor to a GPCR agonist. The 4-ethyl-5-phenylthiophene core acts as a hydrophobic anchor within the transmembrane bundle, driving β -arrestin recruitment to modulate platelet thrombosis, as demonstrated in [3].

SAR_Logic Core 5-Phenylthiophene-2- Carboxylic Acid Core (± 4-Ethyl) Deriv1 3-Oxalylamino Derivatives Core->Deriv1 Deriv2 Thioester Derivatives Core->Deriv2 Deriv3 Amide Derivatives Core->Deriv3 Target1 PTP1B Enzyme (Salt Bridge to Arg221) Deriv1->Target1 Out1 Metabolic Regulation (Anti-Diabetic) Target1->Out1 Target2 SARS-CoV-2 Mpro (Covalent Cys145 Acylation) Deriv2->Target2 Out2 Viral Replication Inhibition Target2->Out2 Target3 ACKR3 GPCR (β-Arrestin Recruitment) Deriv3->Target3 Out3 Platelet Modulation (Anti-Thrombotic) Target3->Out3

Divergent target engagement of 5-phenylthiophene-2-carboxylic acid analogs based on derivatization.

Quantitative Efficacy Comparison

The following table synthesizes the biological efficacy of the core scaffold across its three primary functionalized forms.

TargetAnalog ClassPharmacological RoleKey Interaction MechanismRepresentative Efficacy
PTP1B 3-Oxalylamino-5-phenylthiopheneReversible Competitive InhibitorSalt bridge with Arg221 via free carboxylic acid Ki​ = 1.5 - 5.0 μ M
SARS-CoV-2 Mpro 5-Phenylthiophene-2-thioestersIrreversible Covalent InhibitorAcylation of catalytic Cys145 via thioester warhead IC50​ = 0.013 - 0.125 μ M
ACKR3 5-Phenylthiophene-2-carboxamidesGPCR AgonistHydrophobic anchoring in Transmembrane domain EC50​ = 0.069 - 0.111 μ M

Self-Validating Experimental Protocol: FRET-Based Covalent Inhibition Assay

To accurately evaluate the efficacy of the thioester derivatives against SARS-CoV-2 Mpro, standard endpoint assays are insufficient. Because thioesters act as suicide inhibitors, the protocol must kinetically monitor the reaction to distinguish between reversible competitive binding and time-dependent covalent acylation.

This protocol is designed as a self-validating system : the inclusion of kinetic reads prevents false positives caused by pan-assay interference compounds (PAINS), while the no-enzyme control ensures the analog's intrinsic fluorescence does not quench the FRET signal.

Step-by-Step Methodology
  • Reagent & Buffer Preparation:

    • Prepare Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. Causality: DTT is critical to maintain the catalytic Cys145 in its reduced, nucleophilic state.

    • Dilute recombinant SARS-CoV-2 Mpro to a final well concentration of 10 nM.

  • Enzyme-Inhibitor Pre-Incubation (Critical Step):

    • Dispense 10 μ L of the thioester analog (serial dilutions in DMSO) into a 384-well black microplate.

    • Add 20 μ L of the Mpro solution and incubate at 37°C for 30 minutes.

    • Causality: Covalent acylation is a time-dependent process. Pre-incubation allows the suicide inhibition to reach equilibrium before the highly competitive substrate is introduced. Omitting this step artificially inflates the apparent IC50​ .

  • Reaction Initiation:

    • Add 20 μ L of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans) at a final concentration of 20 μ M to initiate the reaction.

  • Kinetic Fluorescence Monitoring:

    • Immediately read the plate using a microplate reader ( λex​ = 340 nm, λem​ = 490 nm) continuously for 60 minutes at 1-minute intervals.

    • Causality: Monitoring the initial velocity ( V0​ ) of the linear phase confirms active enzyme kinetics, while the plateau validates complete covalent target engagement.

  • Data Synthesis:

    • Calculate the IC50​ using a four-parameter logistic regression. For advanced efficacy profiling, calculate the kinact​/Ki​ ratio to quantify covalent efficiency.

FRET_Workflow Step1 1. Reagent Preparation Mpro (10 nM) + Assay Buffer (with DTT) Step2 2. Inhibitor Pre-Incubation Add Thioester Analog (30 min, 37°C) Step1->Step2 Step3 3. Substrate Addition FRET Peptide (Dabcyl-KTSAVLQSGFRKME-Edans) Step2->Step3 Step4 4. Kinetic Monitoring Ex: 340 nm / Em: 490 nm (60 min) Step3->Step4 Step5 5. Data Analysis Calculate IC50 & kinact/Ki Step4->Step5

Self-validating FRET assay workflow for measuring covalent inhibition of SARS-CoV-2 Mpro.

References

  • Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Small-Molecule Thioesters as SARS-CoV-2 Main Protease Inhibitors: Enzyme Inhibition, Structure–Activity Relationships, Antiviral Activity, and X-ray Structure Determination Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel Small-Molecule Atypical Chemokine Receptor 3 Agonists: Design, Synthesis, and Pharmacological Evaluation for Antiplatelet Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Validation

Structural Elucidation of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid: A Comparative Guide to MS Platforms

As a Senior Application Scientist, I frequently guide laboratories through the complexities of structural elucidation for novel active pharmaceutical ingredients (APIs). Thiophene-based compounds are critical in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide laboratories through the complexities of structural elucidation for novel active pharmaceutical ingredients (APIs). Thiophene-based compounds are critical in modern drug design, frequently serving as bioisosteres for phenyl rings to improve metabolic stability[1]. However, analyzing highly functionalized derivatives like 4-Ethyl-5-phenylthiophene-2-carboxylic acid (Exact Mass: 232.0558 Da) presents distinct analytical challenges.

This guide objectively compares the performance of two premier mass spectrometry platforms—LC-ESI-Q-TOF MS/MS and GC-EI-MS —for the characterization of this compound. By examining the mechanistic causality behind the fragmentation pathways and establishing self-validating experimental protocols, this guide provides a definitive framework for robust structural analysis.

Mechanistic Fragmentation Dynamics (The "Why")

Before selecting an analytical platform, we must understand the intrinsic chemical behavior of the molecule in the gas phase. The fragmentation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid is governed by the stability of the thiophene core and the lability of its substituents.

  • Carboxylic Acid Cleavage (Alpha-Cleavage): The most dominant and characteristic fragmentation pathway for thiophene-2-carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da)[2]. This occurs because the resulting thiophene cation radical is highly resonance-stabilized. In negative electrospray ionization (ESI-), this manifests as the neutral loss of carbon dioxide (-CO2, 44 Da) from the deprotonated molecular ion.

  • Alkyl Chain Cleavage (Beta-Cleavage): The 4-ethyl group is susceptible to beta-cleavage. Following the initial ionization, the loss of a methyl radical (-CH3, 15 Da) yields a stable, conjugated cation.

  • Phenyl Ring Stability: The 5-phenyl group remains largely intact during standard collision-induced dissociation (CID) due to its extensive conjugation with the thiophene pi-system, making it a reliable structural anchor during spectral interpretation.

Fragmentation M Molecular Ion[M+•] m/z 232 F1 [M - COOH]+ m/z 187 M->F1 -COOH (45 Da) Alpha-cleavage F2 [M - COOH - CH3]+ m/z 172 F1->F2 -CH3 (15 Da) Beta-cleavage F3 [M - COOH - C2H5]+ m/z 158 F1->F3 -C2H5 (29 Da)

Figure 1: Mechanistic EI fragmentation pathway of 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

Platform Comparison: LC-ESI-Q-TOF vs. GC-EI-MS

Choosing between liquid chromatography (LC) and gas chromatography (GC) mass spectrometry dictates not only the sample preparation workflow but also the type of structural data obtained.

GC-EI-MS is the gold standard for volatile, thermally stable molecules, providing highly reproducible 70 eV hard-ionization spectra that can be cross-referenced against global libraries[3]. However, carboxylic acids form strong intermolecular hydrogen bonds, leading to high boiling points and severe peak tailing. Therefore, GC-MS requires mandatory derivatization for polar biomolecules[4].

LC-ESI-Q-TOF MS/MS utilizes soft ionization, preserving the intact molecular ion. It is vastly superior for polar, non-volatile compounds like carboxylic acids, as it requires zero derivatization[5]. Furthermore, the Quadrupole Time-of-Flight (Q-TOF) analyzer provides high-resolution exact mass (<5 ppm error), which is indispensable for confirming elemental composition.

Table 1: Platform Performance Comparison
FeatureLC-ESI-Q-TOF MS/MSGC-EI-MS
Ionization Method Soft (Electrospray Ionization, ESI)Hard (Electron Ionization, 70 eV)
Analyte Suitability Excellent for polar, acidic compoundsRequires volatility and thermal stability
Sample Preparation Direct dilution (Native analysis)Requires TMS derivatization[6]
Primary Precursor Ion [M-H]⁻ at m/z 231.05[M+TMS]⁺ at m/z 304.09
Sensitivity Ultra-high (femtogram level)High (picogram level)
Throughput High (Minimal prep time)Moderate (Derivatization adds ~1 hr)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are engineered as self-validating systems, ensuring that every data point is mathematically and chemically verifiable.

Workflow Start Sample: 4-Ethyl-5-phenylthiophene-2-carboxylic acid Split Platform Selection Start->Split LC LC-ESI-Q-TOF MS/MS Split->LC GC GC-EI-MS Split->GC LC_Prep Native Dilution (MeOH) LC->LC_Prep GC_Prep BSTFA Derivatization GC->GC_Prep LC_Acq [M-H]- (m/z 231) LC_Prep->LC_Acq GC_Acq [M+TMS]+ (m/z 304) GC_Prep->GC_Acq

Figure 2: Self-validating MS workflow comparing LC-ESI-Q-TOF and GC-EI-MS analytical platforms.

Protocol A: LC-ESI-Q-TOF MS/MS (Native Analysis)

Causality: Negative ion mode (ESI-) is explicitly chosen because the low pKa of the carboxylic acid moiety (~3.5) ensures near-complete deprotonation in a neutral mobile phase, maximizing detector response.

  • System Suitability & Blank Verification: Inject a 50/50 Methanol/Water blank to establish the baseline and confirm the absence of column carryover. Inject a known reference standard to verify mass accuracy (<5 ppm error).

  • Sample Preparation: Dissolve the analyte to 1 µg/mL in LC-MS grade Methanol. Self-Validation Step: Spike the sample with 50 ng/mL of a stable-isotope-labeled internal standard (IS) to continuously monitor and correct for matrix-induced ion suppression.

  • Chromatographic Separation: Elute using a C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient of Water and Acetonitrile (both containing 0.1% Formic Acid).

  • MS/MS Acquisition: Isolate the [M-H]⁻ precursor (m/z 231.05) in the quadrupole. Apply a collision energy ramp (15–30 eV) using Argon gas to induce the characteristic loss of CO2, yielding the m/z 187.06 product ion.

Protocol B: GC-EI-MS (Derivatization Workflow)

Causality: Derivatization with BSTFA replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically reducing polarity and preventing peak tailing on the siloxane stationary phase[6].

  • Reagent Blank Validation: Process a pure solvent blank through the entire derivatization protocol. This maps out siloxane artifact peaks generated by the BSTFA reagent itself, preventing false-positive structural assignments.

  • Derivatization: Dry 10 µg of the compound under a gentle nitrogen stream. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA (containing 1% TMCS). Incubate at 60°C for 30 minutes. Causality: Heat provides the activation energy necessary to drive the nucleophilic attack of the carboxylate oxygen onto the silicon atom.

  • GC Separation: Inject 1 µL in splitless mode onto a DB-5MS capillary column. Program the oven to ramp from 100°C to 280°C at 15°C/min.

  • EI Acquisition: Ionize the eluent at 70 eV. Monitor for the derivatized molecular ion [M+TMS]⁺ at m/z 304 and the characteristic[M+TMS - CH3]⁺ fragment at m/z 289.

Table 2: Quantitative Fragmentation Data Summary
PlatformPrecursor Ion (m/z)Primary Fragment (m/z)Secondary Fragment (m/z)Neutral Loss Identity
LC-ESI-MS/MS 231.05 [M-H]⁻187.06172.04-CO2 (44 Da), -CH3 (15 Da)
GC-EI-MS (Native/Probe) 232.06 [M+•]187.06158.02-COOH (45 Da), -C2H5 (29 Da)
GC-EI-MS (TMS Ester) 304.09 [M+TMS]⁺289.07259.06-CH3 (15 Da from TMS)

Conclusion

For the structural elucidation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid, LC-ESI-Q-TOF MS/MS is the objectively superior platform for rapid, high-throughput analysis due to its high sensitivity and lack of derivatization requirements. However, GC-EI-MS remains an invaluable orthogonal technique when highly reproducible, library-searchable fragmentation patterns are required for absolute structural confirmation, provided the rigorous self-validating derivatization protocols outlined above are strictly followed.

References

  • Smolecule. "3-Hydroxythiophene-2-carboxylic acid Mass Spectrometric Fragmentation Patterns.
  • Chemical Research in Toxicology (ACS Publications). "Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug.
  • ResolveMass Laboratories Inc. "GC-MS vs LC-MS.
  • Conquer Scientific. "The Difference Between GC/MS and LC/MS Systems.
  • GenTech Scientific. "The Difference Between GC/MS and LC/MS Systems.
  • Patsnap Synapse. "LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?

Sources

Comparative

Comprehensive Characterization of 4-Ethyl-5-phenylthiophene-2-carboxylic Acid Reference Standards: A Comparative Guide

Introduction: The Metrological Imperative In pharmaceutical development, the accuracy of quantitative assays is entirely dependent on the integrity of the reference standard used. 4-Ethyl-5-phenylthiophene-2-carboxylic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Metrological Imperative

In pharmaceutical development, the accuracy of quantitative assays is entirely dependent on the integrity of the reference standard used. 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS 937599-47-8) is a specialized thiophene derivative frequently utilized as a critical intermediate and building block in medicinal chemistry[1].

A common pitfall in drug development laboratories is the substitution of a Certified Reference Material (CRM) with a "research-grade" reagent. While a research-grade bottle may claim ">98% purity," this value is typically derived from a single chromatographic technique (e.g., HPLC-UV area percent). This approach suffers from "analytical blindness"—it completely ignores non-UV absorbing impurities, residual solvents, and inorganic salts. To establish true metrological traceability, reference materials must be characterized under the rigorous framework of ISO 17034 [2], utilizing orthogonal analytical techniques to determine an absolute mass fraction.

Workflow Start 4-EPCA Candidate Material Identity 1. Identity Confirmation (HRMS, 1H/13C NMR) Start->Identity Structural Elucidation Purity 2. Chromatographic Purity (HPLC-UV/DAD) Identity->Purity Organic Impurities Residuals 3. Orthogonal Residuals (KF Moisture, GC-HS, ROI) Purity->Residuals Volatiles & Inorganics Absolute 4. Absolute Purity Assignment (Mass Balance & qNMR) Residuals->Absolute Value Assignment Cert ISO 17034 Certified Standard Absolute->Cert Traceability Established

ISO 17034 characterization workflow for reference standards.

The Causality of Characterization: Why We Test What We Test

To achieve a self-validating analytical system, every test performed on the candidate material must serve a specific, causal purpose:

  • Structural Identity (NMR & HRMS): High-Resolution Mass Spectrometry confirms the exact mass of the formula (C13H12O2S), but mass alone cannot differentiate positional isomers (e.g., 2-ethyl vs. 4-ethyl substitutions). Therefore, 1H and 13C NMR are mandatory to elucidate the exact substitution pattern on the thiophene ring.

  • Chromatographic Purity (HPLC-UV): Separates structurally related organic impurities. However, because different molecules have different UV extinction coefficients, area percent does not perfectly equate to mass percent.

  • Volatiles and Inorganics (KF, GC-HS, ROI): Water and residual synthesis solvents (like hexane or ethyl acetate) are invisible to standard HPLC-UV at 254 nm. If a powder contains 3% trapped moisture, an HPLC-only analysis will falsely report a purity that is 3% too high. Karl Fischer (KF) titration and Gas Chromatography-Headspace (GC-HS) correct this critical error.

Comparative Performance: CRM vs. Research-Grade Reagent

To illustrate the danger of relying on uncertified reagents, Table 1 compares the characterization data of an ISO 17034 Certified Reference Material of 4-Ethyl-5-phenylthiophene-2-carboxylic acid against a standard commercial research-grade reagent.

Table 1: Quantitative Comparison of 4-Ethyl-5-phenylthiophene-2-carboxylic acid Standards

Analytical ParameterTesting MethodologyISO 17034 CRMResearch-Grade Reagent
Chromatographic Purity HPLC-UV (254 nm)99.85%99.50%
Moisture Content Karl Fischer Titration0.12%0.85%
Residual Solvents GC-Headspace0.05% (Ethyl Acetate)1.20% (Hexane, EtOAc)
Residue on Ignition Gravimetric (Ash)< 0.01%0.15%
Absolute Purity (Mass Balance) Calculated99.67%97.31%
Absolute Purity (qNMR) 1H qNMR vs. NIST SRM99.65% ± 0.15%Not Determined
Final Assigned Value Cross-Validated99.7% N/A (Label claims >98%)

Insight: While the research-grade reagent appears to be 99.50% pure by HPLC, the hidden moisture and residual solvents drag its true absolute purity down to 97.31%. Using this reagent as a quantitative standard would introduce a systemic ~2.7% error into all subsequent drug assays.

Self-Validating Experimental Protocols

Under ICH Q2(R2) guidelines, analytical procedures must demonstrate specificity, linearity, range, and accuracy[3],[4]. The following protocols are designed as self-validating systems, incorporating internal checks to ensure data integrity.

Protocol 1: Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary ratio method. Because the NMR signal intensity is directly proportional to the number of resonating nuclei—independent of the chemical structure—it allows for direct mass fraction assignment without needing a pre-existing standard of the same material.

Self-Validating Mechanism: The use of a NIST Standard Reference Material (SRM) as the internal standard ensures an unbroken chain of metrological traceability to the International System of Units (SI).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of the 4-EPCA candidate and ~5 mg of Maleic Acid (NIST SRM 2278) into a vial using a micro-analytical balance ( d=0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Vortex for 1 minute to ensure complete homogenization.

  • Acquisition Parameters:

    • Nucleus: 1H

    • Pulse Angle: 90° (Ensures maximum transverse magnetization).

    • Relaxation Delay (D1): 60 seconds. Causality: A long D1 is critical. It must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the analyte and standard. This ensures complete spin-lattice relaxation before the next pulse, preventing signal saturation and integration bias.

    • Number of Scans (NS): 64 (Optimizes the signal-to-noise ratio to >250:1 ).

  • Integration: Integrate the maleic acid singlet ( δ 6.26 ppm, 2H) against the distinct ethyl −CH2​− quartet ( δ ~2.8 ppm, 2H) of the 4-EPCA. Calculate the absolute mass fraction using the molar ratio equation.

Protocol 2: Impurity Profiling by HPLC-UV

This method determines the organic purity required for the Mass Balance calculation (100% - Impurities).

Self-Validating Mechanism: A System Suitability Test (SST) requiring a chromatographic resolution ( Rs​ ) >1.5 between 4-EPCA and a known structurally similar impurity (e.g., 4-ethylthiophene-2-carboxylic acid)[1].

Step-by-Step Methodology:

  • Column Selection: C18, 150 x 4.6 mm, 3 µm particle size. Causality: The high surface area and hydrophobic carbon load provide optimal retention for non-polar thiophene derivatives.

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Water. Causality: TFA suppresses the ionization of the carboxylic acid moiety on the 4-EPCA. Keeping the molecule in its neutral state prevents peak tailing and ensures sharp, symmetrical peak shapes.

    • Channel B: Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (extracted from a DAD 200-400 nm scan to check for peak purity/co-elution).

Logic Root Purity Assignment Strategy MB Mass Balance Approach Root->MB qNMR qNMR Approach Root->qNMR MB_HPLC 100% - HPLC Impurities MB->MB_HPLC qNMR_IS Internal Standard (IS) Traceable to SI qNMR->qNMR_IS MB_Res - (Water + Solvents + Ash) MB_HPLC->MB_Res Final Cross-Validated Certified Value MB_Res->Final qNMR_Calc Direct Molar Ratio Calculation qNMR_IS->qNMR_Calc qNMR_Calc->Final

Orthogonal purity assignment logic: Mass Balance vs. qNMR.

Conclusion

The characterization of 4-Ethyl-5-phenylthiophene-2-carboxylic acid reference standards requires a holistic, multi-technique approach. Relying solely on HPLC area percent creates a false sense of security that can compromise downstream quantitative assays. By employing orthogonal techniques—specifically the cross-validation of Mass Balance against qNMR—laboratories can ensure their reference standards meet the stringent criteria set forth by ISO 17034 and ICH Q2(R2), thereby safeguarding the integrity of their drug development pipeline.

References

  • Source: nextsds.
  • Source: aroscientific.
  • Source: altabrisagroup.
  • Title: ICH Q2(R2)

Sources

Validation

Isotopic labeling validation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

An In-Depth Guide to the Isotopic Labeling Validation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid Prepared by: Gemini, Senior Application Scientist Introduction: The Imperative for Isotopic Labeling in Drug Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Isotopic Labeling Validation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Isotopic Labeling in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely beneficial—it is fundamental. Isotopic labeling, the strategic substitution of an atom with its heavier, stable isotope, is a cornerstone technique that enables researchers to trace a compound's journey through a biological system with exceptional precision.[1][2][3] By creating a "heavy" version of a drug, we can unambiguously differentiate it from endogenous molecules using mass spectrometry, providing critical data for pharmacokinetic (PK) and metabolism studies that are essential for regulatory submissions.[4]

This guide provides a comprehensive, data-driven comparison and validation of isotopically labeled 4-Ethyl-5-phenylthiophene-2-carboxylic acid. We will delve into the rationale behind the labeling strategy, present detailed analytical protocols, and objectively compare the labeled compound to its unlabeled analogue, establishing a self-validating framework for its use in advanced research.

Part 1: The Strategic Choice of Isotope and Labeling Position

The efficacy of an isotopically labeled standard is dictated by two key decisions: the choice of isotope and its precise location within the molecular structure.

Why Carbon-13? For this application, Carbon-13 (¹³C) was selected as the isotopic label. As a stable, non-radioactive isotope, it poses no radiological handling concerns. Its mass difference of approximately 1.00335 atomic mass units (amu) compared to the naturally abundant ¹²C isotope provides a clear and easily resolvable mass shift in mass spectrometry.[5]

Why the Carboxylic Acid Position? The placement of the ¹³C label on the carboxylic acid carbon (-¹³COOH) is a deliberate choice rooted in metabolic stability. This position is often less susceptible to metabolic cleavage compared to other parts of the molecule. Placing a label on a metabolically labile site would risk its premature loss, rendering the tracer ineffective. This specific placement ensures that the mass tag remains with the core structure through most metabolic transformations, providing a reliable analytical handle.

Part 2: Synthesis of Unlabeled and ¹³C-Labeled Analogues

The synthesis of 4-Ethyl-5-phenylthiophene-2-carboxylic acid is achieved through a multi-step pathway. The critical point of differentiation for introducing the isotopic label occurs in the final carboxylation step. The workflow involves an initial Suzuki-Miyaura coupling to form the phenylthiophene core, followed by lithiation and quenching with either standard carbon dioxide (¹²CO₂) or its heavy isotope (¹³CO₂).

G cluster_synthesis Synthetic Pathway cluster_agents Labeling Step A 2,5-Dibromo-3-ethylthiophene C Suzuki Coupling (Pd Catalyst, Base) A->C B Phenylboronic Acid B->C D 2-Bromo-4-ethyl-5-phenylthiophene C->D F Lithiation D->F E n-Butyllithium E->F G 4-Ethyl-5-phenyl-2-lithiothiophene F->G I Carboxylation G->I H Quenching Agent H->I J Final Product: 4-Ethyl-5-phenylthiophene-2-carboxylic acid I->J CO2_unlabeled CO₂ (Unlabeled) CO2_unlabeled->H CO2_labeled ¹³CO₂ (Labeled) CO2_labeled->H

Caption: Generalized synthetic route for 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

Part 3: The Validation Workflow: An Orthogonal Approach

To ensure the highest degree of confidence in the labeled material, we employ a dual-validation strategy using orthogonal analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. HRMS confirms the successful mass incorporation, while NMR verifies the label's specific location and the overall structural integrity of the molecule.[6][7][8]

G cluster_prep Sample Preparation cluster_analysis Analytical Validation cluster_results Validation Outcome Unlabeled Unlabeled Compound ('Light') HRMS HRMS Analysis (Confirms Mass) Unlabeled->HRMS NMR NMR Analysis (Confirms Location & Structure) Unlabeled->NMR Labeled ¹³C-Labeled Compound ('Heavy') Labeled->HRMS Labeled->NMR Validated Validated Isotopic Standard (Ready for Research) HRMS->Validated NMR->Validated

Caption: Orthogonal workflow for isotopic labeling validation.

Part 4: Comparative Experimental Data

A. High-Resolution Mass Spectrometry (HRMS) Validation

Causality of Method: HRMS is the definitive technique for validating isotopic incorporation. Its ability to measure mass-to-charge ratios with exceptional accuracy (typically <5 ppm error) allows for the direct confirmation of the mass increase corresponding to the ¹³C label and the determination of isotopic purity.[9][10]

Experimental Protocol:

  • Sample Preparation: The unlabeled and ¹³C-labeled compounds were accurately weighed and dissolved in LC-MS grade acetonitrile to a final concentration of 100 ng/mL.

  • Instrumentation: Analysis was conducted on a Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer.

  • Method: Samples were introduced via direct infusion. Data was acquired in negative ion mode using electrospray ionization (ESI) with a mass resolution setting of 120,000 (at m/z 200).

  • Data Analysis: The monoisotopic mass of the deprotonated molecule [M-H]⁻ was extracted and compared against the theoretical value.

Comparative HRMS Data:

ParameterUnlabeled Compound¹³C-Labeled Compound
Chemical Formula C₁₅H₁₄O₂S¹³CC₁₄H₁₄O₂S
Theoretical Mass [M-H]⁻ 257.0693258.0727
Observed Mass [M-H]⁻ 257.0691258.0725
Mass Error -0.8 ppm-0.8 ppm
Observed Mass Shift -+1.0034 Da

Interpretation: The HRMS data provides unequivocal proof of successful labeling. The observed mass shift of +1.0034 Da is in excellent agreement with the theoretical mass difference between ¹³C and ¹²C (1.00335 Da). The low mass error for both compounds confirms their elemental composition and high purity.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy Validation

Causality of Method: While HRMS confirms what was added (a ¹³C atom), NMR spectroscopy confirms where it was added. It also serves as a crucial check to ensure the labeling process did not inadvertently alter the molecule's overall structure.[6][11]

Experimental Protocol:

  • Sample Preparation: Approximately 15 mg of each compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Spectra were acquired on a Bruker AVANCE III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Method: Standard ¹H and proton-decoupled ¹³C NMR spectra were acquired at 25 °C.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent signal.

Comparative ¹³C NMR Data:

Carbon EnvironmentUnlabeled Chemical Shift (δ, ppm)¹³C-Labeled Chemical Shift (δ, ppm)Interpretation
Carboxylic Acid (C=O) 162.8 162.8 Signal intensity is dramatically enhanced due to ~99% ¹³C enrichment at this specific position.
Thiophene C5144.1144.1No change
Thiophene C2141.5141.5No change
Phenyl C1'132.7132.7No change
Aromatic CHs127.5 - 129.8127.5 - 129.8No change
Ethyl CH₂22.922.9No change
Ethyl CH₃14.814.8No change

Interpretation: The ¹H NMR spectra (not shown) were identical, confirming the structural integrity of the molecule post-synthesis. The ¹³C NMR data provides the definitive evidence for the label's location. The chemical shifts for all carbons are identical between the two samples, but the signal corresponding to the carboxylic acid carbon at 162.8 ppm is vastly more intense in the labeled sample.[12][13][14] This confirms that the ¹³C isotope was incorporated exclusively at the intended position.

Conclusion

The orthogonal analytical data presented in this guide provides a robust and unequivocal validation of the ¹³C-isotopic labeling of 4-Ethyl-5-phenylthiophene-2-carboxylic acid. High-Resolution Mass Spectrometry confirms the precise mass incorporation of a single ¹³C atom, while ¹³C NMR spectroscopy verifies its exclusive placement at the carboxylic acid position and the preservation of the overall molecular structure. This rigorously validated isotopically labeled compound is a high-quality tool, fit for purpose in demanding quantitative bioanalytical and metabolism studies, empowering researchers to generate reliable and accurate data in their drug development programs.

References

  • Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Chemistry Stack Exchange. [Link]

  • IsoCor: isotope correction for high-resolution MS labeling experiments. Bioinformatics, Oxford Academic. [Link]

  • An Improved Measurement of Isotopic Ratios by High Resolution Mass Spectrometry. PLoS One, via PMC. [Link]

  • Utility of high resolution accurate mass spectrometry (HRMS) in the mass isotopomer distribution analysis (MIDA) of CSF proteins... Metallomics, RSC Publishing. [Link]

  • Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Chemical Society. [Link]

  • High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology. Methods in Molecular Biology, via PMC. [Link]

  • Isotopic labeling. Wikipedia. [Link]

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  • Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Communications, via PMC. [Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry. Analytical Chemistry, ACS Publications. [Link]

  • Conversion Reaction of Stable-Isotope Oxygen Labeling of Carboxylic Acids for Accurate Screening LC-MS/MS Assay... Analytical Chemistry, ACS Publications. [Link]

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  • Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Novoprolabs. [Link]

  • How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Ethyl-5-phenylthiophene-2-carboxylic Acid: Personal Protective Equipment and Disposal

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive operational plan for the safe handling and disposal of 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS No....

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive operational plan for the safe handling and disposal of 4-Ethyl-5-phenylthiophene-2-carboxylic acid (CAS No. 937599-47-8). As a Senior Application Scientist, my objective is to move beyond a simple checklist and provide a procedural guide grounded in scientific causality, ensuring every step is part of a self-validating safety system. The guidance herein is synthesized from established safety protocols for analogous chemical structures and the specific hazard classifications available for this compound.

Hazard Analysis: Understanding the Risks

4-Ethyl-5-phenylthiophene-2-carboxylic acid is a substituted thiophene carboxylic acid. While comprehensive toxicological data may be limited, the Globally Harmonized System (GHS) classifications provide a clear directive for risk mitigation[1]. The primary hazards associated with this compound are:

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4 (H302 + H312 + H332): This classification indicates that the substance can be harmful if swallowed, if it comes into contact with skin, or if inhaled[1].

  • Skin Irritation, Category 2 (H315): Direct contact is likely to cause skin irritation[1].

  • Serious Eye Irritation, Category 2A (H319): The compound can cause significant eye irritation upon contact[1].

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H336): Inhalation may cause drowsiness or dizziness[1].

This hazard profile necessitates a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a procedural step but a critical control measure dictated by the compound's specific hazards. All handling of this compound must be performed within a certified chemical fume hood to mitigate inhalation risks[2][3][4][5].

PPE CategoryRecommended Equipment & SpecificationsRationale for Selection
Eye & Face Protection Chemical safety goggles compliant with ANSI Z87.1 or EU Standard EN166. A full-face shield should be worn over goggles when handling larger quantities (>25g) or if there is a risk of splashing[3][4][6].The H319 classification ("Causes serious eye irritation") mandates robust protection against dust particles and splashes[1][7]. Goggles provide a seal around the eyes, which standard safety glasses do not.
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil) are required for incidental contact. For extended handling or immersion, consider heavier-duty gloves or double-gloving[2][5][8].The H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") classifications necessitate chemically resistant gloves[1][9]. Nitrile offers good resistance to a range of chemicals and is a preferred alternative to latex in many labs[8]. Always inspect gloves for defects before use.
Body Protection A flame-retardant laboratory coat is mandatory. When handling significant quantities, a chemical-resistant apron should be worn over the lab coat[2][4][8].A lab coat protects against accidental skin contact on the arms and torso, directly addressing the H312 and H315 hazards[1]. Standard cotton coats offer limited chemical resistance, making a flame-retardant or chemically-resistant option a more robust choice.
Respiratory Protection Not typically required when work is conducted within a properly functioning chemical fume hood. If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges and particulate filters (P95 or P100) must be used[3][5][8].The H332 ("Harmful if inhaled") and H336 ("May cause drowsiness or dizziness") classifications are the primary drivers for respiratory control[1]. The chemical fume hood is the primary engineering control; respirators are a secondary measure for specific high-risk scenarios.

Procedural Workflow: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring laboratory safety.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3]. Ensure the container is kept tightly closed[10][11]. The storage location should be clearly labeled as containing toxic and irritant chemicals.

Experimental Handling Protocol
  • Preparation: Before handling the compound, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[3].

  • Fume Hood Operation: Conduct all weighing and manipulation of 4-Ethyl-5-phenylthiophene-2-carboxylic acid exclusively within a certified chemical fume hood[4][5].

  • Donning PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.

  • Weighing and Transfer: Use spatulas and weigh boats for handling the solid material. Avoid creating dust. If dissolving the compound, add the solid to the solvent slowly.

  • Post-Experiment Decontamination: After use, decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. Wipe down the work surface within the fume hood with an appropriate solvent, followed by soap and water[4][5].

Spill Response
  • Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand[12].

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and contaminated debris into a designated hazardous waste container[12].

  • Final Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste[12].

Disposal Plan
  • Waste Segregation: All materials contaminated with 4-Ethyl-5-phenylthiophene-2-carboxylic acid, including gloves, weigh boats, absorbent materials, and excess chemical, must be treated as hazardous chemical waste[2][4][12].

  • Labeling: Collect waste in a dedicated, leak-proof, and clearly labeled hazardous waste container[2][12]. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).

  • Final Disposal: Store the sealed hazardous waste container in a designated accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor[7][12]. Do not pour this chemical or its waste down the drain [4].

Visualization of Safety Protocol

The following diagram outlines the logical workflow for selecting and using PPE when handling 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

PPE_Workflow cluster_prep 1. Pre-Operational Assessment cluster_selection 2. PPE Selection cluster_procedure 3. Donning & Final Check Start Start: Prepare to handle 4-Ethyl-5-phenylthiophene-2-carboxylic acid AssessTask Assess Task: - Weighing Solid? - Making Solution? - Risk of Splash? Start->AssessTask CheckControls Verify Engineering Controls: - Fume Hood Certified? - Eyewash/Shower Accessible? AssessTask->CheckControls SelectEyes Eye Protection: Chemical Safety Goggles (ANSI Z87.1) CheckControls->SelectEyes FaceShieldNode Add Face Shield? SelectEyes->FaceShieldNode SelectBody Body Protection: Flame-Retardant Lab Coat SelectHands Hand Protection: Nitrile Gloves (>4 mil) SelectBody->SelectHands Donning Don PPE in Sequence: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves (over cuffs) SelectHands->Donning FaceShieldNode->SelectBody Yes FaceShieldNode->SelectBody No FinalCheck Final Check: - No Exposed Skin? - Gloves Inspected? Donning->FinalCheck Proceed Proceed with Work in Fume Hood FinalCheck->Proceed

Caption: PPE selection and donning workflow for handling 4-Ethyl-5-phenylthiophene-2-carboxylic acid.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • 4-ethyl-5-phenylthiophene-2-carboxylic acid — Chemical Substance Inform
  • Navigating the Safe Disposal of 2-(Thiophen-2-yl)propanenitrile: A Comprehensive Guide. Benchchem.
  • SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Tetrahydrothiophene. Merck Millipore.
  • SAFETY DATA SHEET - 2-Thiophenecarboxylic acid. Fisher Scientific.
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  • Safeguarding Your Research: Essential PPE and Handling Protocols for Tetrahydrofuran-3-carboxylic Acid. Benchchem.
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  • SAFETY DATA SHEET - 5-(4-Fluorophenyl)thiophene-2-carboxylic Acid. TCI Chemicals.
  • SAFETY DATA SHEET - 3-Thiophenecarboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 5-Acetylthiophene-2-carboxylic acid. Fisher Scientific.
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
  • SAFETY DATA SHEET - 2-Thiophenecarboxylic acid. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Ethyl 2-Amino-5-phenylthiophene-3-carboxyl

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